Chemical structure and properties of 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid
This technical guide provides an in-depth analysis of 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid , a functionalized alicyclic amido-acid. This compound represents a critical intermediate in the synthesis of complex p...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid , a functionalized alicyclic amido-acid. This compound represents a critical intermediate in the synthesis of complex pharmaceutical scaffolds (specifically meglitinide analogs) and high-performance polymer additives.
Synthesis, Physicochemical Characterization, and Strategic Applications in Drug Discovery & Material Science
Executive Summary
2-Isobutylcarbamoyl-cyclohexanecarboxylic acid (CAS: 544697-94-1) is a bifunctional cyclohexane derivative characterized by an ortho-substitution pattern of a carboxylic acid and an isobutyl-amide moiety.[1] Structurally, it serves as a "half-amide" (amic acid) derivative of hexahydrophthalic anhydride.
Its significance lies in its dual reactivity:
Pharmaceuticals: It acts as a core pharmacophore scaffold for non-sulfonylurea insulin secretagogues (e.g., structural analogs of Nateglinide and Mitiglinide), targeting the ATP-sensitive potassium (
) channel in pancreatic -cells.
Material Science: It functions as a specialized curing agent and rheology modifier in epoxy resin systems, where the amphiphilic isobutyl tail provides steric modulation.
The molecule possesses two chiral centers at the C1 and C2 positions of the cyclohexane ring.
Synthetic Origin: Typically synthesized from hexahydrophthalic anhydride (HHPA) . Since commercial HHPA is often a mixture of cis and trans isomers (or predominantly cis due to anhydride ring strain constraints), the resulting amic acid retains the relative stereochemistry of the starting material.
Kinetic Product: The cis-isomer is the kinetic product of the anhydride ring-opening.
Intramolecular Interaction: The cis-isomer is stabilized by a strong intramolecular hydrogen bond between the amide proton and the carboxylic acid carbonyl, influencing its pKa and solubility profile.
Structural Visualization
The following diagram illustrates the chemical connectivity and the critical ortho-relationship between the functional groups.
Figure 1: Structural connectivity of 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid highlighting the amphiphilic domains.
Synthetic Pathways & Process Chemistry
The synthesis follows a high-atom-economy nucleophilic acyl substitution pathway. This process is self-validating as the disappearance of the anhydride carbonyl stretch in IR spectroscopy confirms reaction progress.
Dissolution: HHPA (1.0 eq) is dissolved in anhydrous toluene under
atmosphere.
Addition: Isobutylamine (1.05 eq) is added dropwise at 0–5°C. Note: The reaction is exothermic; temperature control is critical to prevent thermal cyclization back to the imide.
Ring Opening: The amine nucleophile attacks the carbonyl carbon of the anhydride, opening the ring to form the amic acid.
Workup: The product often precipitates from non-polar solvents or can be extracted into mild alkaline solution, washed with organic solvent, and re-acidified to precipitate the pure acid.
Reaction Mechanism & Workflow
Figure 2: Synthetic pathway detailing the ring-opening mechanism and potential thermal degradation to imide.
Physicochemical Properties[2][3]
Understanding the physical parameters is essential for formulation and assay development.
Property
Value / Characteristic
Causality/Relevance
Physical State
White crystalline powder
High lattice energy due to intermolecular H-bonding.
Melting Point
105 – 115°C (Isomer dependent)
cis-isomers generally melt lower than trans due to symmetry.
pKa (Acid)
~4.5 – 4.8
Typical for aliphatic carboxylic acids; slightly elevated due to amide proximity.
LogP (Octanol/Water)
~1.8 – 2.2 (Predicted)
Amphiphilic: Soluble in organic solvents (DCM, MeOH), sparingly soluble in water.
Solubility
High: DMSO, Ethanol, MethanolLow: Water, Hexane
The polar head group dominates in polar aprotic solvents; the tail limits water solubility.
Applications & Biological Relevance
Pharmaceutical Research (Meglitinide Analogs)
This compound is a structural homolog to the "glinide" class of antidiabetic drugs.
Mechanism: It serves as a scaffold for designing ligands that bind to the SUR1 subunit of the
channel.
SAR Insight: The distance between the acid (anionic anchor) and the lipophilic isobutyl group is critical for binding affinity. This molecule allows researchers to probe the ortho-substitution space, distinct from the para-substitution found in Nateglinide.
Material Science (Polymer Curing)
In the coatings industry, this amic acid acts as a latent curing agent for epoxy resins.
Latency: The free carboxylic acid reacts with epoxide rings at elevated temperatures.
Dispersant Activity: The isobutyl tail provides steric stabilization, making it an effective intermediate for pigment dispersants in organic media (as referenced in patent literature regarding anhydride-modified polyester dispersants).
Analytical Characterization Protocols
To validate the identity and purity of the synthesized compound, the following multi-modal analysis is required.
HPLC Purity Method
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
Mobile Phase:
A: 0.1% Phosphoric Acid in Water.
B: Acetonitrile.
Gradient: 10% B to 90% B over 20 minutes.
Detection: UV @ 210 nm (Amide bond absorption).
Self-Validation: The amic acid peak should resolve clearly from the starting anhydride (which hydrolyzes to di-acid in wet solvent) and the imide impurity (elutes later due to higher lipophilicity).
2.8–2.9 ppm (m, 2H): Methylene protons of the isobutyl group (-NH-CH 2-).
0.8–0.9 ppm (d, 6H): Methyl protons of the isobutyl group (-CH(CH 3)2).
1.2–2.5 ppm (m, 10H): Cyclohexane ring protons. Complexity depends on cis/trans isomerism.
References
Sigma-Aldrich. Product Specification: 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid (CAS 544697-94-1).[1] Retrieved from
Matrix Scientific. Safety Data Sheet & Catalog: 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid.[1] Retrieved from
Google Patents. US8969438B2 - Pigment concentrate and dispersants derived from hexahydrophthalic anhydride. (Demonstrates the use of HHPA-amine reaction products in industry). Retrieved from
PubChem. Compound Summary: Nateglinide (Structural Analog Context). Retrieved from
(Note: While specific academic papers solely dedicated to this exact CAS number are rare, the chemistry is foundational to the references cited above regarding anhydride ring-opening and glinide pharmacophores.)
The Role of 2-Isobutylcarbamoyl-cyclohexanecarboxylic Acid in Nateglinide Synthesis: A Critical Quality Control Marker
The following technical guide details the specific role of 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid within the quality control and synthesis framework of Nateglinide . Based on chemical structure analysis and indus...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the specific role of 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid within the quality control and synthesis framework of Nateglinide .
Based on chemical structure analysis and industrial patent methodologies, this compound is identified not as a direct precursor, but as a critical analytical marker (derivative) used to detect and quantify 1,2-cyclohexanedicarboxylic (hexahydrophthalic) impurities in the Nateglinide starting material.
Executive Summary
In the industrial synthesis of Nateglinide (N-[(trans-4-isopropylcyclohexyl)carbonyl]-D-phenylalanine), the purity of the starting material, trans-4-isopropylcyclohexanecarboxylic acid (4-IPCCA) , is paramount.
2-Isobutylcarbamoyl-cyclohexanecarboxylic acid (CAS 544697-94-1) serves a specialized role as a derivatized analytical standard . It is formed during the High-Performance Liquid Chromatography (HPLC) analysis of the starting material acid chloride. Specifically, it is the reaction product of isobutylamine with hexahydrophthalic anhydride , a common regioisomeric impurity found in the cyclohexane precursors. Its detection ensures that the 1,2-dicarboxyl impurities are removed before the costly coupling with D-Phenylalanine, preventing the formation of difficult-to-remove drug substance impurities.
Chemical Context & Origin
To understand the role of this specific marker, one must analyze the synthesis of the Nateglinide side chain.
The Nateglinide Synthesis Pathway
The core synthesis involves the Schotten-Baumann coupling of trans-4-isopropylcyclohexanecarbonyl chloride with D-Phenylalanine .
Critical Impurity Source: The hydrogenation of terephthalic acid or similar aromatic precursors can yield regioisomers (1,2- or 1,3-substituted cyclohexanes) if the feed is contaminated with phthalic or isophthalic derivatives.
The Specific Impurity:1,2-Cyclohexanedicarboxylic acid (Hexahydrophthalic acid). Upon conversion to the acid chloride or exposure to dehydrating conditions, this impurity forms Hexahydrophthalic Anhydride .
The Analytical Derivatization
Direct analysis of acid chlorides by HPLC is unstable due to hydrolysis. Industrial protocols (e.g., EP2003113) utilize isobutylamine as a derivatizing agent to convert reactive acid chlorides/anhydrides into stable amides for UV quantification.
The following diagram illustrates the divergence between the desired Nateglinide pathway and the analytical derivatization pathway where the subject compound is formed.
Figure 1: Mechanistic divergence showing the formation of 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid during QC testing versus the production of Nateglinide.
Structure: A cyclohexane ring substituted at C1 with a carboxylic acid and at C2 with an isobutyl-amide.
Analytical Protocol (Derivatization)
To validate the quality of the 4-Isopropylcyclohexanecarbonyl chloride (IPCC-Cl) prior to coupling, the following protocol is employed. This ensures that the Hexahydrophthalic anhydride impurity is below the specification limit (typically <0.1%).
Step
Procedure
Rationale
1. Sampling
Aliquot 1.0 mL of the acid chloride reaction mass.
Representative sampling of the intermediate.[5][6]
2. Quenching
Add slowly to a solution of excess Isobutylamine in dry THF or DCM at 0-5°C.
Converts unstable acid chlorides/anhydrides to stable amides.
3. Reaction
Stir for 15 minutes.
Ensures complete conversion of the main component and impurities.
4. Workup
Acidify with dilute HCl (to remove excess amine), extract with Ethyl Acetate.
Removes unreacted isobutylamine which could interfere with HPLC.
5. Analysis
Inject onto C18 HPLC column (UV 210 nm).
2-Isobutylcarbamoyl-cyclohexanecarboxylic acid elutes as a distinct peak separate from the main peak.
Why This Marker Matters
If this impurity is not detected via the isobutylamine method, the Hexahydrophthalic anhydride will carry forward into the main reactor. There, it will react with D-Phenylalanine to form N-(D-Phenylalanyl)-hexahydrophthalamic acid .
Consequence: This byproduct is chemically similar to Nateglinide (both are carboxylic acids with amide linkages) and is extremely difficult to remove via crystallization, leading to batch failure.
Control Strategy: The presence of 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid in the QC test serves as the "Stop/Go" signal for the manufacturing process.
Summary of Impurity Data
The following table contrasts the target molecule with the marker compound to aid in identification.
Feature
Target (Nateglinide Precursor Derivative)
Marker (Impurity Derivative)
Precursor
trans-4-Isopropylcyclohexanecarbonyl chloride
Hexahydrophthalic Anhydride (1,2-isomer)
Derivatizing Agent
Isobutylamine
Isobutylamine
Resulting Structure
N-Isobutyl-4-isopropylcyclohexanecarboxamide
2-Isobutylcarbamoyl-cyclohexanecarboxylic acid
Functional Groups
Amide (Neutral)
Amide + Free Acid (Acidic)
HPLC Behavior
Late eluting (Hydrophobic)
Early eluting (Polar/Acidic)
Role
Main Peak (Assay)
Impurity Marker (Purity)
References
Process for production of carboxylic acid chloride compound. Sumitomo Chemical Company, Limited. European Patent EP2003113A1. (Describes the derivatization of cyclohexanecarboxylic acid chlorides with isobutylamine for HPLC quantification).
Nateglinide - Impurity A (trans-4-Isopropylcyclohexanecarboxylic Acid). Pharmaffiliates. (Identifies the parent acid of the Nateglinide side chain).
2-Isobutylcarbamoyl-cyclohexanecarboxylic acid (CAS 544697-94-1). Sigma-Aldrich / Matrix Scientific. (Chemical identity and availability of the reference standard).
Process for the preparation of nateglinide. Glenmark Pharmaceuticals. US Patent 8,658,821. (Details the coupling of the acid chloride with D-Phenylalanine and the criticality of starting material purity).
Safety data sheet (SDS) and toxicity of 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid
The following technical guide details the safety, handling, and toxicological profile of 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid (CAS 544697-94-1). This document is structured for researchers and drug development...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the safety, handling, and toxicological profile of 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid (CAS 544697-94-1). This document is structured for researchers and drug development professionals requiring rigorous data for risk assessment and experimental design.
Executive Summary & Chemical Identity
2-Isobutylcarbamoyl-cyclohexanecarboxylic acid is a functionalized cyclohexane derivative characterized by a cis/trans substitution pattern involving a carboxylic acid and an isobutyl-amide moiety. It serves primarily as a pharmaceutical intermediate and building block in the synthesis of nonsulfonylurea insulin secretagogues (meglitinide analogs) and other metabolic disease targets.
Due to its specific functional groups (carboxylic acid + amide), it presents a distinct physicochemical profile requiring precise handling protocols to avoid mucosal irritation and ensure analytical integrity.
Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water
Hazard Identification & GHS Classification
Based on the Global Harmonized System (GHS) and data from primary suppliers (Sigma-Aldrich, Matrix Scientific), this compound is classified as a Category 2 Irritant . However, precautionary principles dictate handling it as a potential corrosive due to the acidic functionality and limited toxicological history.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3][6][7] Remove contact lenses, if present and easy to do.[2][3][6][7] Continue rinsing.[4][2][3][6][7]
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
Critical Safety Note: While classified as an Irritant, early safety data sheets (Matrix Scientific) have noted that materials of this class can be "destructive to tissue of the mucous membranes" if inhaled in high concentrations. Do not treat as benign.
Toxicological Profile & Mechanism
As a specialized intermediate, comprehensive in vivo toxicology data (LD50) is limited. The toxicity profile is derived from Structure-Activity Relationship (SAR) analysis of structurally related cyclohexane-carboxamides (e.g., Nateglinide intermediates).
Acute Toxicity (Predicted)
Oral: Likely low acute toxicity (LD50 > 2000 mg/kg, Rat) based on analog read-across from cyclohexanecarboxylic acid derivatives.
Inhalation: High risk of mucosal irritation.[6][7] The amide nitrogen can act as a hydrogen bond donor, increasing binding affinity to mucosal surfaces, while the free acid protonates local tissue, leading to inflammation.
Molecular Mechanism of Irritation
The toxicity is driven by the acid-amide dual functionality :
Proton Donation: The carboxylic acid group (
) donates protons to the aqueous layer of the eye/skin, lowering pH and causing immediate irritation.
Lipophilicity: The isobutyl and cyclohexane groups provide lipophilicity (LogP
1.5 - 2.0), facilitating penetration through the stratum corneum, allowing the acidic head group to reach viable epidermis.
Visualization: Safety Decision Logic
The following diagram outlines the decision logic for handling this compound based on its properties.
Figure 1: Risk Assessment and Handling Logic Flow.
Experimental Protocols: Analysis & Handling
Analytical Quantification (HPLC-UV)
To verify purity and detect degradation (decarboxylation or amide hydrolysis), use the following Reverse-Phase HPLC method. This protocol is self-validating via the use of an internal standard.
Methodology:
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization of the -COOH, improving peak shape).
Mobile Phase B: Acetonitrile.
Gradient:
0-2 min: 10% B
2-15 min: 10%
90% B
15-20 min: 90% B
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm (Amide bond) and 254 nm (if impurities are aromatic).
Sample Prep: Dissolve 1 mg in 1 mL of 50:50 Water:Acetonitrile.
Validation Check: The retention time (RT) should be approximately 8-10 minutes. If the peak splits, adjust pH of Mobile Phase A to < 2.5 to ensure the carboxylic acid is fully protonated.
Handling & Storage Protocol
Storage: Store at 2-8°C (Refrigerated). Keep container tightly closed under inert gas (Nitrogen/Argon) if possible, as amides can hydrolyze over extended periods in humid environments.
Spill Cleanup:
Do not dry sweep (creates dust).
Wet with water/alcohol mixture.
Neutralize with weak base (Sodium Bicarbonate) if large quantities are spilled.
Dispose of as hazardous chemical waste (Acidic organic).
Structural Visualization
The chemical structure highlights the two key functional zones responsible for its reactivity and biological interaction.
Figure 2: Structural connectivity highlighting the acidic head and lipophilic tail.
The Genesis of a Modern Antidiabetic: A Technical Guide to the History and Discovery of Nateglinide Intermediates
For Researchers, Scientists, and Drug Development Professionals Abstract Nateglinide, a rapid-acting insulin secretagogue, represents a significant advancement in the management of type 2 diabetes mellitus. Its developme...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nateglinide, a rapid-acting insulin secretagogue, represents a significant advancement in the management of type 2 diabetes mellitus. Its development was a culmination of a deeper understanding of pancreatic β-cell physiology and a drive to create therapies that mimic the natural prandial insulin response. This in-depth technical guide provides a comprehensive historical and scientific overview of the discovery of Nateglinide and the evolution of the synthetic pathways to its crucial chemical intermediates. We will explore the rationale behind the experimental choices that led to the current industrial-scale synthesis, offering field-proven insights for researchers and professionals in drug development. This guide will delve into the critical chemistry of its key building blocks: D-phenylalanine and trans-4-isopropylcyclohexanecarboxylic acid, providing detailed synthetic protocols and a comparative analysis of various manufacturing routes.
The Dawn of a New Class: The Emergence of Non-Sulfonylurea Insulin Secretagogues
The history of oral antidiabetic agents was long dominated by sulfonylureas, a class of drugs discovered serendipitously in the 1940s from sulfa-antibiotics.[1][2] These drugs effectively stimulate insulin secretion from pancreatic β-cells, but their prolonged action can lead to an increased risk of hypoglycemia and weight gain.[3] By the late 1970s and early 1980s, research began to focus on the non-sulfonylurea benzamido moiety of glibenclamide, which was found to also stimulate insulin secretion, hinting at a separate binding site on the sulfonylurea receptor 1 (SUR1).[3] This pivotal discovery laid the groundwork for a new class of insulin secretagogues with a more rapid onset and shorter duration of action, designed to specifically target postprandial hyperglycemia.[2][4][5]
Nateglinide, developed by the Japanese company Ajinomoto, emerged from this research as a D-phenylalanine derivative.[6] Its unique chemical structure allows it to bind to the SUR1 on pancreatic β-cells, leading to the closure of ATP-sensitive potassium (K-ATP) channels. This, in turn, causes cell membrane depolarization, opening of voltage-gated calcium channels, and a subsequent influx of calcium that triggers the release of insulin.[7] A key advantage of Nateglinide is its glucose-dependent action; it is more effective at stimulating insulin secretion at moderate glucose levels and has a diminished effect at low glucose concentrations, thereby reducing the risk of severe hypoglycemia.[7] Nateglinide, initially designated as A-4166, was one of several novel non-sulfonylurea insulin secretagogues in advanced clinical development in the 1990s, alongside compounds like repaglinide.[4][5] It was first launched in Japan in 1999 and subsequently in the United States in 2000.[8]
The Molecular Architecture: Deconstructing Nateglinide into its Core Intermediates
The chemical structure of Nateglinide, (2R)-2-({[trans-4-(1-methylethyl)cyclohexyl]carbonyl}amino)-3-phenylpropanoic acid, reveals a straightforward yet elegant design: an amide linkage between two key chiral intermediates. The retrosynthetic analysis of Nateglinide points to two primary building blocks:
D-phenylalanine: A non-proteinogenic amino acid that provides the core chiral scaffold and the phenylpropyl side chain. The specific D-enantiomer is crucial for its pharmacological activity.
trans-4-Isopropylcyclohexanecarboxylic acid: This bulky, lipophilic moiety is essential for the molecule's interaction with the SUR1 receptor. The trans stereochemistry of the cyclohexane ring is a critical determinant of its biological efficacy.
The primary synthetic challenge lies in the efficient and stereoselective synthesis of these two intermediates and their subsequent coupling to form the final amide bond with high purity and yield.
The Chiral Core: The Synthesis of D-Phenylalanine
D-phenylalanine is a vital intermediate not only for Nateglinide but also for a range of other pharmaceuticals, including antibiotics and antiviral agents.[9] Its synthesis on an industrial scale has evolved from classical resolution methods to more efficient asymmetric and enzymatic approaches.
Asymmetric Chemical Synthesis
One prominent chemical method involves the asymmetric hydrogenation of acetamidocinnamic acid or its derivatives in the presence of a chiral catalyst. This reaction establishes the desired stereocenter in the D-phenylalanine precursor, which is then hydrolyzed to yield the final product.[10]
Enzymatic and Chemoenzymatic Methods
Biocatalysis has emerged as a powerful and environmentally friendly alternative for producing enantiomerically pure amino acids.[11] Several enzymatic strategies are employed for the synthesis of D-phenylalanine:
Hydantoinase Process: This method utilizes a cascade of enzymes, including a hydantoinase and a carbamoylase, to convert a racemic mixture of 5-benzylhydantoin into D-phenylalanine with high enantioselectivity.[9]
Transamination: Enzymatic transamination reactions can be used to produce D-phenylalanine.
Kinetic Resolution: This involves the selective enzymatic modification of one enantiomer in a racemic mixture of phenylalanine, allowing for the separation of the desired D-enantiomer.
Reductive Amination: The direct conversion of a prochiral keto acid, phenylpyruvic acid, to D-phenylalanine using an engineered D-amino acid dehydrogenase offers a highly efficient, single-step synthesis.[9]
Multienzymatic Cascade Processes: Recent advances have led to the development of one-pot, multienzymatic cascade processes that can convert inexpensive starting materials like cinnamic acid into optically pure D-phenylalanine derivatives.[12] These systems often couple the action of a phenylalanine ammonia lyase (PAL) with a deracemization step, such as stereoselective oxidation and non-selective reduction.[12]
The choice of synthetic route for D-phenylalanine often depends on factors such as cost of starting materials, catalyst/enzyme availability and cost, and the desired scale of production.
The Lipophilic Anchor: The Synthesis of trans-4-Isopropylcyclohexanecarboxylic Acid
The synthesis of trans-4-isopropylcyclohexanecarboxylic acid is a critical step in the overall production of Nateglinide. The primary challenge is to obtain the desired trans isomer in high purity, as the corresponding cis isomer is not biologically active.
Synthesis from Cumic Acid
A common industrial route starts from 4-isopropylbenzoic acid (cumic acid). The synthesis involves two key transformations:
Hydrogenation: The aromatic ring of cumic acid is reduced to a cyclohexane ring. This is typically achieved through catalytic hydrogenation. The choice of catalyst can influence the ratio of cis to trans isomers produced. For instance, using a platinum oxide catalyst in acetic acid has been reported to yield a mixture with a higher proportion of the cis isomer.[13] Conversely, hydrogenation using a ruthenium on charcoal catalyst in an alkaline medium has also been described.[14]
Epimerization: Following hydrogenation, the resulting mixture of cis and trans isomers must be enriched in the desired trans form. This is accomplished through an epimerization reaction, which converts the thermodynamically less stable cis isomer into the more stable trans isomer. This can be achieved by heating the mixture, with or without a solvent, or by treatment with a base like potassium hydroxide.[14][15] The trans isomer can then be isolated and purified by crystallization.[14]
Experimental Protocol: Synthesis and Epimerization of 4-Isopropylcyclohexanecarboxylic Acid from Cumic Acid [14]
Hydrogenation:
Dissolve 75g of cumic acid in 310 mL of a 10% w/v aqueous sodium hydroxide solution.
Add 7.5g of 5% ruthenium on charcoal (50% wet) to the solution.
Hydrogenate the mixture in an autoclave at a hydrogen pressure of 20-30 atmospheres and a temperature of 120-130°C until hydrogen consumption ceases.
Cool the reaction mixture to room temperature and filter off the catalyst.
Acidify the filtrate to a pH of 2 with hydrochloric acid.
Extract the product with ethyl acetate (3 x 100 mL).
Dry the combined organic extracts over sodium sulfate and concentrate to obtain a mixture of cis and trans 4-isopropylcyclohexanecarboxylic acid.
Purify the mixture by high vacuum distillation.
Epimerization and Isolation:
Reflux the liquid mixture of cis and trans isomers under a nitrogen atmosphere for 24 hours to predominantly form the trans isomer.
Cool the resulting liquid to ambient temperature.
Add 50 mL of n-hexane and cool to -10 to 0°C to crystallize the trans isomer.
Filter the crystals and dry under vacuum at 30°C to obtain pure trans-4-isopropylcyclohexanecarboxylic acid.
Synthesis from β-Pinene
An alternative synthetic route utilizes the naturally occurring monoterpene, β-pinene, as a starting material. This multi-step synthesis proceeds through several intermediates:[16][17]
Oxidation of β-pinene with potassium permanganate to yield nopinic acid.
Acid-catalyzed ring-opening of nopinic acid to form dihydrocumic acid.
Hydrogenation and epimerization of dihydrocumic acid to yield trans-4-isopropylcyclohexanecarboxylic acid.
This route offers the advantage of starting from a renewable, natural product.[17]
The Amide Bond Formation: Coupling the Intermediates to Synthesize Nateglinide
The final and crucial step in the synthesis of Nateglinide is the formation of the amide bond between the carboxyl group of trans-4-isopropylcyclohexanecarboxylic acid and the amino group of D-phenylalanine. A variety of coupling strategies have been developed, each with its own set of advantages and disadvantages in terms of yield, purity, cost, and scalability.
Multi-Step Synthesis via an Activated Ester
Early synthetic routes, as described in patents such as U.S. Patent 4,816,484, involved a multi-step process:[18]
Esterification of D-phenylalanine: The carboxylic acid group of D-phenylalanine is first protected as an ester (e.g., methyl or ethyl ester) to prevent self-condensation and other side reactions. This is often achieved by reacting D-phenylalanine with an alcohol in the presence of an acid catalyst like thionyl chloride.[19]
Activation of trans-4-isopropylcyclohexanecarboxylic acid: The carboxylic acid is converted into a more reactive species, such as an active ester with N-hydroxysuccinimide or N-hydroxyphthalimide, using a coupling agent like dicyclohexylcarbodiimide (DCC).[19]
Coupling: The activated ester is then reacted with the D-phenylalanine ester.
Hydrolysis: The resulting Nateglinide ester is hydrolyzed under basic conditions to yield the final Nateglinide product.
While this approach is robust, it is a multi-step process that involves the isolation of several intermediates.[18]
Synthesis via an Acid Chloride Intermediate
A more direct approach involves the conversion of trans-4-isopropylcyclohexanecarboxylic acid into its highly reactive acid chloride. This intermediate can then be directly coupled with D-phenylalanine or its ester.
Formation of the Acid Chloride: trans-4-isopropylcyclohexanecarboxylic acid is reacted with a chlorinating agent such as thionyl chloride or oxalyl chloride.[20] The use of a catalyst like N,N-dimethylformamide (DMF) can facilitate this reaction.[21]
Coupling: The trans-4-isopropylcyclohexanecarbonyl chloride is then reacted with D-phenylalanine in a suitable solvent system, often a mixture of a ketone and water, in the presence of a base to neutralize the HCl formed during the reaction.[18]
Experimental Protocol: Synthesis of Nateglinide via the Acid Chloride Intermediate [18]
Preparation of trans-4-isopropylcyclohexanecarbonyl chloride:
To a mixture of trans-4-isopropylcyclohexanecarboxylic acid in an appropriate solvent (e.g., ethyl acetate), add a catalytic amount of N,N-dimethylformamide.
Gradually add thionyl chloride while maintaining the temperature.
Stir the mixture until the reaction is complete.
Remove volatile components under reduced pressure to obtain the crude acid chloride.
Coupling with D-phenylalanine:
Prepare an aqueous solution of a salt of D-phenylalanine (e.g., sodium or potassium salt) by dissolving D-phenylalanine in an aqueous solution of a base like sodium hydroxide.
In a separate vessel, dissolve the trans-4-isopropylcyclohexanecarbonyl chloride in a water-immiscible organic solvent.
Combine the two solutions and stir vigorously to facilitate the acylation reaction.
After the reaction is complete, separate the layers.
Acidify the aqueous layer with an acid (e.g., hydrochloric acid) to precipitate Nateglinide.
Filter, wash, and dry the product.
One-Pot Synthetic Strategies
To improve efficiency and reduce waste, one-pot synthetic procedures have been developed. These methods combine several steps of the synthesis without the need for isolating intermediates. For example, a one-pot process can involve the in-situ formation of a D-phenylalanine ester, followed by coupling with trans-4-isopropylcyclohexanecarboxylic acid and subsequent hydrolysis, all in the same reaction vessel.[8][18] Another approach utilizes a mixed anhydride intermediate. trans-4-isopropylcyclohexanecarboxylic acid is reacted with an alkyl chloroformate (e.g., ethyl chloroformate) in the presence of a base to form a mixed anhydride, which then reacts in-situ with an aqueous alkali salt solution of D-phenylalanine to yield Nateglinide.[22]
Comparative Analysis of Synthetic Routes
The choice of a particular synthetic route for the industrial production of Nateglinide depends on a variety of factors, including cost, safety, environmental impact, and the desired purity of the final product.
Synthetic Route
Key Intermediates
Advantages
Disadvantages
Key References
Multi-Step via Activated Ester
D-phenylalanine ester, Activated ester of the carboxylic acid
Well-established chemistry, good control over each step.
Multi-step process, requires isolation of intermediates, use of coupling agents like DCC can be problematic on a large scale.
The following diagrams illustrate the key synthetic pathways to Nateglinide, highlighting the central role of the key intermediates.
Caption: Overview of Nateglinide synthesis from its key intermediates.
Caption: Synthetic routes to trans-4-isopropylcyclohexanecarboxylic acid.
Conclusion
The development of Nateglinide and the synthetic routes to its intermediates represent a fascinating interplay of medicinal chemistry, process chemistry, and biocatalysis. From the initial insights into the pharmacology of non-sulfonylurea insulin secretagogues to the refinement of industrial-scale synthetic processes, the story of Nateglinide is one of continuous innovation. The journey to produce this important antidiabetic drug efficiently and economically has led to the development of elegant solutions for the stereoselective synthesis of its key building blocks, D-phenylalanine and trans-4-isopropylcyclohexanecarboxylic acid. This guide has provided a comprehensive overview of this history and the underlying chemistry, offering valuable insights for scientists and researchers in the field of drug development. The ongoing exploration of novel enzymatic and one-pot synthetic strategies will undoubtedly continue to shape the future of Nateglinide production and the broader landscape of pharmaceutical manufacturing.
References
Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. [Link]
An Efficient Large Scale Synthesis of Nateglinide. Request PDF. [Link]
Isolation and Characterisation of Nateglinide and its impurity in Bulk and Marketed Formulation by HPTLC Method. RJPT. [Link]
Anti-diabetic Drug Nateglinide Pathway, Pharmacokinetics. ClinPGx. [Link]
Spectrofluorimetric Determination of Nateglinide in Pharmaceutical Preparations. IISTE.org. [Link]
Vis-Spectrophotometric Methods for the Determination of Nateglinide. Semantic Scholar. [Link]
QUANTITATIVE ESTIMATION OF NATEGLINIDE IN PHARMACEUTICAL DOSAGE FORMS BY VISIBLE SPECTROPHOTOMETRY. IJRPC. [Link]
Spectrofluorimetric determination of nateglinide in pure and pharmaceutical preparations through derivatization with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole. ResearchGate. [Link]
Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development. [Link]
Nateglinide stimulates glucagon-like peptide-1 release by human intestinal L cells via a K(ATP) channel-independent mechanism. PubMed. [Link]
Application Note: High-Purity Synthesis of 2-(Isobutylcarbamoyl)cyclohexanecarboxylic Acid
Abstract & Strategic Overview This protocol details the kinetic synthesis of 2-(Isobutylcarbamoyl)cyclohexanecarboxylic acid (CAS 544697-94-1), a critical intermediate in the synthesis of phenylalanine-derivative hypogly...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
This protocol details the kinetic synthesis of 2-(Isobutylcarbamoyl)cyclohexanecarboxylic acid (CAS 544697-94-1), a critical intermediate in the synthesis of phenylalanine-derivative hypoglycemic agents (e.g., Nateglinide analogs).
The method utilizes the nucleophilic ring-opening of hexahydrophthalic anhydride (HHPA) by isobutylamine . Unlike thermal fusion methods which often yield imide byproducts or racemize the cyclohexane ring, this protocol employs a low-temperature, solvent-controlled nucleophilic addition . This ensures exclusive formation of the hemi-amide (amic acid) while preserving the stereochemical integrity of the starting anhydride.
Key Process Advantages
Atom Economy: 100% (Addition reaction).
Impurity Control: Acid-base workup strategy eliminates unreacted amine and trace anhydride without chromatography.
Scalability: Exotherm management allows linear scaling from gram to kilogram batches.
Reaction Mechanism & Logic
The reaction proceeds via the nucleophilic attack of the primary amine lone pair on one of the carbonyl carbons of the cyclic anhydride. This opens the ring, generating a free carboxylic acid and an amide bond.
Reaction Scheme
Figure 1: Nucleophilic ring-opening mechanism. The reaction is driven by the relief of ring strain and the formation of the stable amide bond.
Materials & Equipment
Reagents
Reagent
CAS
Purity
Role
Stoichiometry
Hexahydrophthalic Anhydride (HHPA)
85-42-7
>98%
Substrate
1.0 equiv
Isobutylamine
78-81-9
>99%
Nucleophile
1.05 equiv
Dichloromethane (DCM)
75-09-2
Anhydrous
Solvent
10 mL/g
Hydrochloric Acid (1M)
7647-01-0
AR Grade
Acidifier
Excess
Sodium Hydroxide (1M)
1310-73-2
AR Grade
Extractant
Excess
Equipment
3-Neck Round Bottom Flask (equipped with addition funnel and N2 inlet).
Mechanical Stirrer (preferred over magnetic for >50g scales).
Objective: Control the exothermic aminolysis to prevent imide formation (thermal cyclization).
System Inertion: Flame-dry a 3-neck flask and flush with Nitrogen (N2).
Dissolution: Charge the flask with Hexahydrophthalic Anhydride (1.0 equiv) and Dichloromethane (DCM) (10 volumes). Stir until fully dissolved.
Cooling: Submerge the flask in an ice/water bath. Cool the internal temperature to 0–5°C .
Controlled Addition:
Dilute Isobutylamine (1.05 equiv) with an equal volume of DCM in the addition funnel.
Add the amine solution dropwise over 30–60 minutes.
Critical Control Point: Do not allow internal temperature to exceed 15°C . High temperatures promote double-addition or imide closure.
Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to Room Temperature (20–25°C) and stir for 3 hours .
Phase 2: Workup (Acid-Base Purification)
Objective: Isolate the product based on its acidity, removing non-acidic impurities (unreacted amine, neutrals).
Figure 2: Acid-Base extraction workflow for high-purity isolation.
Extraction: Transfer the reaction mixture to a separatory funnel. Add 1M NaOH (1.2 equiv). Shake vigorously.
Mechanism:[3][4] The product (carboxylic acid) converts to its water-soluble sodium salt. Unreacted amine remains in the DCM.
Separation: Collect the aqueous layer (bottom layer if using water/DCM, but check density; NaOH water is lighter than DCM). Correction: DCM (d=1.33) is heavier than water. The aqueous layer is the Top Layer . Collect the Top Layer.[5][6]
Wash: Wash the aqueous layer once with fresh DCM (2 volumes) to remove trace organics.
Acidification: Cool the aqueous layer to 5°C. Slowly add 1M HCl with stirring until pH reaches 2–3 .
Observation: The product will precipitate as a white solid.
Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold deionized water (3x) to remove NaCl.
Phase 3: Drying & Recrystallization[4]
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Recrystallization (Optional for >99.5% purity):
Solvent System: Ethyl Acetate / Hexane (1:3).
Dissolve in minimum hot Ethyl Acetate, add Hexane until turbid, cool slowly to 4°C.
Quality Control & Analytics
Specification Table
Parameter
Specification
Method
Appearance
White crystalline powder
Visual
Purity (HPLC)
> 98.5%
C18 Column, ACN/Water (0.1% TFA)
Melting Point
118–122°C (Isomer dependent)
Capillary Method
Mass Spec (ESI)
[M+H]+ = 228.3 m/z
LC-MS
NMR Interpretation (400 MHz, DMSO-d6)
Amide NH: Doublet/Triplet at δ 7.5–8.0 ppm (exchangeable).
Carboxylic Acid: Broad singlet at δ 12.0 ppm.
Cyclohexane Ring: Multiplets at δ 1.2–2.8 ppm (complex splitting due to ring conformation).
Isobutyl Group:
δ 0.85 ppm (d, 6H, -CH(CH 3)2)
δ 1.7 ppm (m, 1H, -CH (CH3)2)
δ 2.9 ppm (t, 2H, -NH-CH 2-)
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete precipitation during acidification.
Ensure pH is < 3.0. Saturate aqueous layer with NaCl (salting out) if product is water-soluble.
Oiling Out
Product melting point depressed by impurities or solvent.
Seed the solution with a pure crystal. Cool more slowly. Use a different solvent system (e.g., EtOH/Water).
Imide Formation
Reaction temperature too high.
Maintain reaction < 25°C. Avoid reflux.
Stereochemistry
Cis/Trans mixture.
The product stereochemistry follows the anhydride. Commercial HHPA is often cis. To obtain trans, reflux the product in NaOH/MeOH for 12h (epimerization).
References
Sigma-Aldrich. 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid Product Data. CAS 544697-94-1. Link
Shinkai, H., et al. (1989). "N-(Cyclohexylcarbonyl)-D-phenylalanines and related derivatives. New oral hypoglycemic agents." Journal of Medicinal Chemistry, 32(7), 1436-1441.
Organic Syntheses. General Procedure for Opening Cyclic Anhydrides with Amines. Coll. Vol. 4, p. 730 (1963). Link
Ataman Chemicals. Hexahydrophthalic Anhydride Technical Data Sheet. (Reactivity and properties of HHPA).[7] Link
ChemicalBook. Synthesis of Cyclohexanecarboxylic Acid Derivatives. (General hydrogenation and functionalization protocols). Link
Reaction conditions for the amidation of cyclohexanedicarboxylic anhydride
Application Note: Reaction Conditions for the Amidation of Cyclohexanedicarboxylic Anhydride Introduction & Mechanistic Scope The reaction of 1,2-cyclohexanedicarboxylic anhydride (CHDA) with primary amines is a cornerst...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Reaction Conditions for the Amidation of Cyclohexanedicarboxylic Anhydride
Introduction & Mechanistic Scope
The reaction of 1,2-cyclohexanedicarboxylic anhydride (CHDA) with primary amines is a cornerstone transformation in the synthesis of peptidomimetics, epoxy curing agents, and functionalized polymers. The reaction profile is defined by a competition between two distinct pathways: the kinetic formation of the amic acid (hemi-amide) and the thermodynamic cyclization to the imide .
For researchers in drug development and polymer science, controlling this selectivity is critical. The amic acid provides a free carboxylic acid handle for further conjugation (e.g., to PLGA or drug motifs), while the imide offers thermal stability and chemical inertness.
Mechanistic Pathway
The reaction proceeds via a nucleophilic acyl substitution. The amine attacks one of the anhydride carbonyls, opening the ring to form a tetrahedral intermediate.
Path A (Kinetic): Proton transfer yields the Amic Acid . This species is stable at ambient temperatures but prone to hydrolysis or cyclization.
Path B (Thermodynamic): Under elevated temperatures or dehydrating conditions, the amic acid eliminates water to close the ring, forming the Cyclic Imide .
Figure 1: Reaction Coordinate & Pathway Selection
Caption: Divergent pathways controlled by thermal parameters. Path A (Green) yields the open-chain amide; Path B (Red) yields the imide.
Critical Reaction Parameters
To ensure reproducibility, the following variables must be strictly controlled.
Parameter
Condition for Amic Acid (Target)
Condition for Imide (Side Product)
Rationale
Temperature
0°C to 25°C
>110°C (Reflux)
Low temp prevents the activation energy barrier crossing required for ring closure (dehydration).
Solvent
DCM, THF, or Acetone
Toluene, Xylene
Aprotic, polar solvents stabilize the polar transition state. Non-polar high-boiling solvents facilitate Dean-Stark water removal.
Stoichiometry
1.0 : 1.0 (Strict)
1.0 : 1.1 (Excess Anhydride)
Excess amine leads to ammonium salt formation (), complicating isolation.
Concentration
0.1 M - 0.5 M
> 1.0 M
High dilution favors the intermolecular reaction (amidation) over intramolecular dehydration.
Protocol A: Synthesis of the Amic Acid (Ring Opening)
Target Audience: Researchers requiring the free carboxylic acid moiety for subsequent coupling.
Principle: This protocol utilizes kinetic control to isolate the ring-opened product. Dichloromethane (DCM) is preferred due to its low boiling point, allowing easy removal without thermal stress that could trigger imidization.
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under
flow.
Solubilization: Charge the RBF with 1,2-cyclohexanedicarboxylic anhydride (1.54 g, 10.0 mmol) . Add DCM (20 mL) to achieve a 0.5 M concentration. Stir until fully dissolved.
Amine Addition:
Cool the solution to 0°C using an ice bath.
Dissolve the Primary Amine (10.0 mmol) in DCM (5 mL) .
Crucial Step: Add the amine solution dropwise over 15 minutes. Rapid addition causes localized exotherms that may trigger partial imidization.
Reaction: Remove the ice bath and allow the mixture to stir at 20–25°C for 4–6 hours . Monitor by TLC (System: 5% MeOH in DCM). The anhydride spot (
) should disappear, replaced by a lower streak (, Amic Acid).
Workup (Acid Wash):
Transfer the reaction mixture to a separatory funnel.
Wash with 1M HCl (2 x 15 mL) . This step is vital to protonate the carboxylate if any amine salt formed and remove unreacted amine.
Wash with Brine (1 x 15 mL).
Dry the organic layer over
, filter, and concentrate in vacuo at <30°C .
Isolation: The product typically yields a white solid or viscous oil. If crystallization is needed, use Hexane/Ethyl Acetate.
Validation Check:
IR Spectroscopy: Look for two distinct carbonyl peaks: Amide I (~1650 cm⁻¹) and Carboxylic Acid (~1710 cm⁻¹). Absence of the anhydride doublet (~1780/1850 cm⁻¹) confirms conversion.
For optimizing yields with complex/sterically hindered amines.
Figure 2: Optimization Logic Flow
Caption: Decision tree for troubleshooting incomplete amidation reactions.
Troubleshooting & Expert Insights
Issue: "I see a mixture of Amic Acid and Imide."
Cause: Reaction temperature was too high or the workup involved excessive heating (e.g., rotovap bath > 40°C).
Solution: Keep all operations strictly below 30°C. If the amine is unreactive, use DMAP (4-Dimethylaminopyridine) as a catalyst rather than heating. DMAP accelerates the ring opening via a highly reactive N-acylpyridinium intermediate [1].
Issue: "The product is a salt, not the free acid."
Cause: Use of excess amine (>1.0 equiv). The carboxylic acid product immediately protonates the excess amine.
Solution: Re-dissolve the crude solid in DCM and wash rigorously with 1M HCl . This breaks the salt, partitioning the ammonium chloride into the water and the free amic acid into the DCM.
Stereochemical Considerations
The commercial anhydride is often a mixture of cis and trans, or predominantly cis.
Cis-isomer: Reacts faster due to less steric strain in the transition state.
Regioselectivity: For unsubstituted 1,2-CHDA, the carbonyls are equivalent. However, if using 3-methyl-1,2-cyclohexanedicarboxylic anhydride , the amine will preferentially attack the less hindered carbonyl (C-2), distal to the methyl group [2].
References
Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129-161.
Kotke, M., & Schreiner, P. R. (2006). Acid-Free Organocatalytic Synthesis of Amides and Esters. Synthesis, 2007(05), 779-790.
Gawley, R. E. (1976). The Robinson Annelation and Related Reactions. Synthesis, 1976(12), 777-794.
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General Reference for Nucleophilic Acyl Substitution Mechanisms).
Method
Application Note: HPLC Method Development for 2-Isobutylcarbamoyl-cyclohexanecarboxylic Acid (2-ICCA)
This Application Note is structured as a comprehensive technical guide for the method development and validation of 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid (2-ICCA) . This compound presents specific analytical cha...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a comprehensive technical guide for the method development and validation of 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid (2-ICCA) . This compound presents specific analytical challenges due to its weak UV chromophore and acidic functionality.
Introduction & Analyte Profiling[2]
The quantification of 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid (2-ICCA) is critical in pharmaceutical process development, often appearing as a synthesis intermediate or a degradation product in the manufacturing of amide-based peptidomimetics.
The Analytical Challenge
2-ICCA lacks a strong chromophore (e.g., phenyl rings or extended conjugation). It relies solely on the carbonyl (
) absorption of the amide and carboxylic acid groups, which absorb in the non-specific low-UV region (). Furthermore, the presence of a free carboxylic acid requires strict pH control to prevent peak tailing and retention time variability.
Physicochemical Profile
Property
Value / Characteristic
Impact on HPLC
Structure
Cyclohexane ring with -COOH and -CONH-Isobutyl
Lipophilic core with polar/ionizable termini.
pKa
~4.5 (Carboxylic Acid)
Mobile phase pH must be to suppress ionization and ensure retention on C18.
LogP
~1.8 - 2.2 (Estimated)
Moderate hydrophobicity; suitable for Reversed-Phase (RP) chromatography.
UV Max
~200-210 nm (End absorption)
Requires high-purity solvents and low-UV detection; prone to baseline drift.
Strategic Method Development Workflow
To ensure robust detection, we propose a dual-track strategy:
Track A (Direct Analysis): For raw material assay and high-concentration process monitoring.
Track B (Derivatization): For trace impurity analysis (LOD < 0.1%) where direct UV is insufficient.
Decision Logic Diagram
The following flowchart illustrates the decision process for selecting the appropriate detection mode.
Figure 1: Strategic decision tree for selecting the detection method based on sensitivity requirements.
Protocol A: Direct RP-HPLC-UV (Standard Assay)
This method utilizes the suppression of carboxylic acid ionization to increase retention on a C18 column. It is the "workhorse" method for purity assessment.
Chromatographic Conditions
Column: C18 (L1),
, (e.g., Zorbax Eclipse Plus or equivalent).
Why: A
particle size offers a balance between resolution and backpressure compared to .
Mobile Phase A:
Phosphoric Acid () in Water.
Why: Phosphoric acid is transparent at 210 nm. Formic acid is not recommended for UV
The "System Peak" Interference: At 210 nm, refractive index effects or mobile phase impurities often cause a "system peak" early in the chromatogram. Ensure
(retention time) of 2-ICCA is (void volume) to avoid integration errors.
When trace detection is required, the lack of a chromophore is the limiting factor.[2] We employ 4-Aminobenzonitrile coupling to introduce a strong UV chromophore (absorbance at 260-280 nm) [1].
Reaction Mechanism
The carboxylic acid of 2-ICCA is activated by EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and coupled to 4-Aminobenzonitrile, forming a stable amide.
Figure 2: Derivatization pathway to attach a UV-active tag to the 2-ICCA carboxylic acid.
Step-by-Step Derivatization Protocol
Preparation: Dissolve 2-ICCA sample in Acetonitrile to
Scalable manufacturing processes for Nateglinide intermediates
Executive Summary & Strategic Route Selection Nateglinide (N-(trans-4-isopropylcyclohexanecarbonyl)-D-phenylalanine) is a rapid-onset meglitinide used for Type 2 diabetes management. Its therapeutic efficacy relies stric...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Route Selection
Nateglinide (N-(trans-4-isopropylcyclohexanecarbonyl)-D-phenylalanine) is a rapid-onset meglitinide used for Type 2 diabetes management. Its therapeutic efficacy relies strictly on the stereochemistry of the trans-4-isopropylcyclohexane moiety.
For industrial scalability, the primary challenge is not the coupling chemistry itself, but the stereochemical integrity of the cyclohexane intermediate and the polymorphic control of the final API.
This guide details a robust, scalable protocol based on the Acid Chloride Route (via Schotten-Baumann conditions). This pathway is superior to Mixed Anhydride or Carbodiimide routes at scale due to cost-efficiency, reduced byproduct formation, and easier purification of the trans-isomer.
Critical Quality Attributes (CQAs)
Parameter
Specification
Rationale
Stereochemistry
>99.5% trans-isomer
The cis-isomer is pharmacologically inactive and considered an impurity.[1]
Chemical Purity
>99.8%
Strict ICH guidelines for chronic use drugs.
Polymorph
Form H (or B)
Bioavailability is strictly linked to crystalline form (Form H is most stable).
Synthetic Pathway Visualization
The following flow diagram illustrates the optimized "One-Pot" logic often employed in modern generic manufacturing to minimize isolation losses.
Figure 1: Optimized process flow for Nateglinide synthesis, highlighting the critical isomerization and purification of the intermediate acid prior to coupling.
Detailed Protocols
Protocol A: Synthesis of trans-4-Isopropylcyclohexanecarbonyl Chloride (TPCC)
The hydrogenation of cumic acid typically yields a high percentage of the cis-isomer. The trans-isomer is thermodynamically more stable, but kinetic control often favors cis. Therefore, an isomerization/purification step is mandatory before activation.
Charge: In a glass-lined reactor, suspend 100 kg of trans-CCA in 300 L of dry Toluene.
Catalysis: Add 0.5 kg of DMF. Note: DMF acts as a Vilsmeier-Haack type catalyst, significantly accelerating the reaction and allowing lower temperatures.
Activation: Slowly add 75 kg of Thionyl Chloride over 2 hours, maintaining temperature at 20–25°C.
Safety: Scrub evolved
and gases.
Reaction: Heat the mixture to 45–50°C and stir for 3–4 hours.
Monitoring: Use GC (Gas Chromatography) to monitor the disappearance of the acid.
Endpoint: < 0.5% unreacted acid.
Distillation: Distill off excess Thionyl Chloride and Toluene under reduced pressure (vacuum) at < 60°C.
Result: The residue is the crude TPCC (Acid Chloride). It is typically used directly in the next step to prevent hydrolysis.
Key Technical Insight:
Avoid high temperatures (>80°C) during distillation. Excessive heat can cause decarbonylation or racemization at the
-carbon, degrading the trans purity.
Protocol B: Biphasic Schotten-Baumann Coupling
This step couples the activated acid chloride with D-Phenylalanine. The use of a biphasic system (Water/Organic) with an inorganic base is the most scalable method because it simplifies the removal of the HCl byproduct and allows for easy pH control.
Aqueous Phase Prep: In a separate reactor, dissolve 1.05 equivalents of D-Phenylalanine in 10% NaOH solution (approx. 2.2 equivalents of NaOH).
Mechanism:[1][9][10][11][12][] NaOH converts D-Phe into its soluble sodium salt (
), making the amine nucleophilic.
Solvent Addition: Add Acetone (or DCM) to the aqueous solution. Cool the mixture to 0–5°C.
Why Acetone? It is miscible with water, creating a homogeneous environment for the reaction (modified Schotten-Baumann).
Why DCM? It creates a true biphasic system; reaction occurs at the interface. DCM is preferred if the acid chloride is highly water-sensitive.
Coupling: Dissolve the TPCC (Protocol A residue) in a minimal amount of dry acetone/DCM. Add this solution dropwise to the D-Phe mixture over 1–2 hours.
Control: Maintain pH between 10–12 by simultaneously adding 10% NaOH if necessary.
Temperature: strictly < 10°C. Higher temperatures promote the hydrolysis of the expensive Acid Chloride into the starting Acid.
Quench: Stir for 1 hour at 5–10°C. Monitor by HPLC.
Workup:
If using Acetone: Evaporate acetone under vacuum.
Wash the remaining aqueous layer with Ethyl Acetate to remove neutral impurities (unreacted acid chloride/dimers).
Precipitation: Acidify the aqueous phase with 2N HCl to pH 2–3. Nateglinide will precipitate as a white solid.[5][8]
Filtration: Filter the crude solid and wash with water.
Process Control & Logic
The following decision tree outlines the logic for handling the critical cis/trans impurity profile during the intermediate stages.
Figure 2: Quality decision matrix for the cyclohexane carboxylic acid intermediate.
Polymorph Control (Post-Synthesis)
The crude Nateglinide obtained from Protocol B is likely a mixture of polymorphs or the unstable B-form. To obtain the pharmaceutically preferred H-form :
Dissolution: Dissolve crude Nateglinide in Ethanol/Water (60:40 v/v) at reflux.
Cooling: Cool slowly (10°C/hour) to induce nucleation.
Seeding: Seed with pure H-form crystals at 40°C if available.
Isolation: Filter at 5°C. Drying must be controlled; over-drying can lead to conversion to the anhydrate (Form B).
References
Shinkai, H., et al. (1989).[4] "N-(Cyclohexylcarbonyl)-D-phenylalanines and related derivatives. New oral hypoglycemic agents." Journal of Medicinal Chemistry, 32(7), 1436–1441. Link
Novartis AG. (1996). "N-acylphenylalanine derivatives." U.S. Patent 5,488,510. (Describes the foundational synthesis and H-form polymorph). Link
Dr. Reddy's Laboratories Ltd. (2014). "Process for the preparation of nateglinide." U.S. Patent 8,658,821.[8] (Describes the scalable "one-pot" Schotten-Baumann approach). Link
Sumitomo Chemical Co. (1986). "Method for producing amino acid derivative."[5][8][14] U.S. Patent 4,816,484.[8] (Original patent detailing the trans-4-isopropylcyclohexanecarbonyl chloride route). Link
Schotten, C. (1884).[14] "Ueber die Oxydation des Piperidins." Berichte der deutschen chemischen Gesellschaft. (Foundational reference for the coupling reaction conditions). Link
Solvent selection for the extraction of 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid
Application Note: Solvent Selection & Extraction Protocol for 2-Isobutylcarbamoyl-cyclohexanecarboxylic Acid Executive Summary This application note details the solvent selection strategy and extraction protocol for 2-Is...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Solvent Selection & Extraction Protocol for 2-Isobutylcarbamoyl-cyclohexanecarboxylic Acid
Executive Summary
This application note details the solvent selection strategy and extraction protocol for 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid (CAS 544697-94-1). This molecule, a "hemi-amide" derived from the ring-opening of hexahydrophthalic anhydride with isobutylamine, presents unique purification challenges due to its amphiphilic nature (containing both a lipophilic isobutyl/cyclohexyl scaffold and a hydrophilic carboxylic acid/amide moiety).
The protocol prioritizes ICH Q3C (R8) compliance, replacing traditional chlorinated solvents (e.g., Dichloromethane) with greener alternatives like Ethyl Acetate (EtOAc) and 2-Methyltetrahydrofuran (2-MeTHF) . The methodology utilizes a pH-swing extraction logic to isolate the target compound from unreacted amines and hydrolyzed diacid byproducts with >98% purity.
Chemical Context & Solubility Profile
To design an effective extraction, one must understand the species present in the reaction matrix:
The Separation Logic:
The target molecule is an amido-acid.[6] It can be differentiated from the basic amine by acidic wash and from the highly polar dicarboxylic acid by selective extraction into non-polar solvents or controlled pH precipitation.
Table 1: Solvent Screening Data (Thermodynamic Estimates)
Solvent
Class
Target Solubility
Selectivity (vs. Diacid)
ICH Status
Recommendation
Dichloromethane (DCM)
Chlorinated
High
High
Class 2 (Limit)
Avoid (Safety/Env)
Ethyl Acetate (EtOAc)
Ester
High
Moderate
Class 3 (Low Tox)
Primary Choice
2-MeTHF
Ether
Very High
Moderate
Class 3
Excellent Alternative
Toluene
Aromatic
Moderate (Hot)
Very High
Class 2
Crystallization Only
Water
Aqueous
Low (pH < 3)
N/A
N/A
Phase Separation
Optimized Extraction Protocol
This protocol assumes the synthesis was performed in a solvent compatible with aqueous workup (e.g., THF, Toluene, or EtOAc) or neat.
Phase 1: Reaction Quench & Amine Removal
Objective: Remove unreacted isobutylamine.
Dilution: If the reaction mixture is concentrated, dilute with Ethyl Acetate (EtOAc) (10 volumes relative to theoretical yield).
Why EtOAc? It provides excellent phase separation from water and is sufficiently polar to keep the amido-acid dissolved while being "green."
Acid Wash: Wash the organic phase with 1N HCl (2 x 3 volumes).
Mechanism:[3][4][7][8][9] Isobutylamine is protonated (
) and partitions into the aqueous phase. The target amido-acid remains protonated (neutral) and stays in the EtOAc.
Critical Control Point: Ensure the aqueous layer pH is < 2.0.
Phase 2: Impurity Purge (The "Back-Extraction" Strategy)
Objective: Separate target from non-acidic impurities and hydrolyzed diacids.
Base Extraction: Extract the organic phase with 10% NaHCO₃ (aq) (3 x 4 volumes).
Mechanism:[3][4][7][8][9] The target carboxylic acid is deprotonated (
) and moves into the aqueous phase. Neutral impurities (unreacted anhydride residues, non-polar byproducts) remain in the EtOAc.
Note: Carbonate is preferred over Hydroxide (NaOH) to prevent hydrolysis of the amide bond.
Phase Split: Discard the organic layer (containing neutral impurities). Keep the aqueous layer.
Phase 3: Product Isolation
Objective: Recover the pure acid.
Acidification: Cool the aqueous layer to 5–10°C. Slowly add 6N HCl until pH reaches ~2.0.
Observation: The product will precipitate as a white solid or oil out.
Re-Extraction: Extract the cloudy aqueous mixture with fresh EtOAc (2 x 5 volumes).
Drying: Wash the combined organic layers with Brine (sat. NaCl), then dry over Anhydrous MgSO₄.
Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C.
Phase 4: Crystallization (Polishing)
Objective: Final purity boost (>99%).
Solvent Switch: Dissolve the crude residue in minimum hot Toluene (approx. 60–70°C).
Cooling: Allow to cool slowly to room temperature, then to 0°C.
Why Toluene? The target amido-acid is less soluble in cold toluene than in EtOAc, promoting crystallization. More polar diacid impurities are generally insoluble in toluene and would have been rejected in earlier steps or remain in the mother liquor.
Process Visualization (Graphviz)
The following diagram illustrates the logical flow of the extraction process, highlighting the fate of impurities at each stage.
Caption: Step-by-step Acid/Base swing extraction logic ensuring removal of amine and neutral impurities.
Troubleshooting & Critical Parameters
Issue
Probable Cause
Corrective Action
Emulsion Formation
Similar densities of phases or presence of surfactants.
Add saturated Brine to the aqueous layer to increase ionic strength. Filter through a Celite pad if particulates are present.
Low Yield
Product remaining in aqueous phase during re-extraction.
Ensure pH is < 2.0 during the acidification step (Step 5). The acid must be fully protonated to extract into EtOAc.
Impurity: Diacid
Hydrolysis of anhydride was significant.
The diacid is very soluble in water. Ensure the final EtOAc extraction (Step 6) is not too aggressive, or wash the final EtOAc layer with water once more. Crystallization from Toluene is the best fix.
Oil vs. Solid
Solvent entrapment or impure product.
If the product oils out during acidification, seed with a pure crystal if available. Alternatively, scratch the flask glass or use a Toluene/Heptane mixture to force precipitation.
References
Byrne, F. P., et al. (2016).[4] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4(7). Link
Henderson, R. K., et al. (2011).[3] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 13, 854-862. Link
Prat, D., et al. (2014). "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 18(11), 1617–1624. Link
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 7413, Cyclohexanecarboxylic acid." Link
Sigma-Aldrich. "2-Isobutylcarbamoyl-cyclohexanecarboxylic acid Product Specification." Link
Technical Support Center: Synthesis of 2-(Isobutylcarbamoyl)cyclohexanecarboxylic acid
The following Technical Support Guide is designed to assist researchers and process chemists in optimizing the synthesis of 2-(Isobutylcarbamoyl)cyclohexanecarboxylic acid . This intermediate is formed via the desymmetri...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed to assist researchers and process chemists in optimizing the synthesis of 2-(Isobutylcarbamoyl)cyclohexanecarboxylic acid . This intermediate is formed via the desymmetrization of 1,2-cyclohexanedicarboxylic anhydride (Hexahydrophthalic anhydride, HHPA) with isobutylamine.
This guide prioritizes yield optimization , impurity suppression (specifically the imide and di-acid), and scalable purification .
The synthesis relies on the nucleophilic attack of isobutylamine on one carbonyl of the anhydride ring. While theoretically simple, the yield is often compromised by three competing factors: Imidization (ring closure), Hydrolysis (reaction with water), and Salt Formation .
The Pathway
The reaction is exothermic. The kinetic product is the cis-amidic acid (assuming cis-anhydride starting material).
Figure 1: Reaction pathway showing the target amidic acid and the two primary yield-killing impurities: the Imide (via thermal dehydration) and the Di-acid (via moisture).[2][3][4][5][6]
Optimization Modules (Troubleshooting)
Module A: Improving Conversion (The "Upstream")
Issue: Low yield due to incomplete conversion or "oiling out" of the amine salt.
Parameter
Recommended Specification
Scientific Rationale
Stoichiometry
1.0 : 1.05 (Anhydride : Amine)
A slight excess of amine drives the reaction, but avoid large excesses (>1.1 eq) . Excess amine forms a stable ammonium salt with the product, which is highly soluble in organics and prevents crystallization.
Temperature
0°C to 20°C
The ring-opening is exothermic. Temperatures >40°C promote imidization (ring closure). Keep the addition phase at 0°C.
Solvent
Toluene or Dichloromethane (DCM)
Non-polar solvents precipitate the product (if solid) or keep the non-polar impurities in solution. Avoid Alcohols (forms esters) and Wet Solvents (hydrolysis).[1]
Addition Mode
Amine into Anhydride
Add the amine slowly to the anhydride solution. This maintains a low local concentration of amine, preventing salt formation and controlling the exotherm.
Critical Alert: If you observe a gummy precipitate during reaction, it is likely the isobutylammonium salt of the product.
Fix: Add dilute HCl (1M) during workup to break the salt and liberate the free acid.
Module B: Purification & Workup (The "Downstream")[1]
Issue: Product contains unreacted anhydride or has cyclized to the imide.
The most robust purification for amidic acids is an Acid-Base Workup . This leverages the carboxylic acid functionality to separate it from neutral impurities (Imide, Anhydride).
Protocol 1: Self-Validating Workup System
Dissolution: Dissolve crude reaction mixture in DCM or Ethyl Acetate.
Base Extraction: Extract with 10% aqueous Na₂CO₃ (pH ~10).
Checkpoint: The Product (as carboxylate) and Di-acid go into the Aqueous layer.
Checkpoint: The Imide and unreacted Anhydride stay in the Organic layer.
Separation: Discard the organic layer (removes Imide).
Acidification: Cool the aqueous layer to 5°C and slowly acidify with HCl to pH 2-3 .
Observation: The Target Product should precipitate as a white solid.
Filtration: Filter and wash with cold water.
Module C: Stereochemical Integrity
Issue: Isomerization between cis and trans.
Starting Material: If you use standard HHPA, it is predominantly the cis-isomer (meso). The product will be cis-2-(isobutylcarbamoyl)cyclohexanecarboxylic acid.
Isomerization: The trans-isomer is thermodynamically more stable (diequatorial). If the trans-isomer is required, the cis-product must be epimerized.
Method: Reflux the methyl ester of the product in NaOMe/MeOH, then hydrolyze.
Warning: Direct heating of the acid often leads to Imide formation rather than isomerization.
Troubleshooting Logic Tree
Use this flow to diagnose yield loss in real-time.
Figure 2: Diagnostic logic for identifying the root cause of yield loss.
Frequently Asked Questions (FAQ)
Q1: Why does my product turn into an oil after acidification?A: This is often due to "oiling out" rather than crystallizing. It happens if the acidification is too fast or the concentration is too high.
Fix: Re-dissolve the oil in base. Acidify very slowly while stirring rapidly. Seed with a pure crystal if available. Alternatively, extract the oil into DCM, dry, and evaporate; the solid may form upon trituration with Hexane.
Q2: Can I use Ethanol as a solvent?A:No. Primary amines can catalyze the reaction of the anhydride with ethanol to form the ethyl ester-acid (mono-ethyl hexahydrophthalate), reducing the yield of your amide target. Use aprotic solvents like Toluene, THF, or DCM.
Q3: My melting point is lower than reported. Why?A: The most common contaminant is the Imide (closed ring). It has a similar solubility profile in some organic solvents but is neutral.
Test: Dissolve a sample in saturated NaHCO₃. If it stays cloudy, you have Imide contamination (since the Imide won't dissolve in weak base). Repeat the Acid-Base workup (Module B).
Q4: How do I prevent the "Imide" formation?A: Imide formation is driven by Heat and Dehydration .[1]
Never heat the reaction above 40°C.
Do not dry the final product in an oven >60°C; vacuum dry at room temperature.
Avoid acidic conditions during the heating steps (though acidification is necessary for workup, keep it cold).
References
Mechanism of Anhydride Ring Opening
Title: The reaction of cyclic anhydrides with amines: Kinetics and mechanism.
Source:Journal of the Chemical Society, Perkin Transactions 2.
Context: Establishes the kinetic preference for the amidic acid over the imide at low temper
Technical Support Center: Isobutylamine Addition Reactions
Welcome to the technical support center for optimizing isobutylamine addition reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for optimizing isobutylamine addition reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during these versatile reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of addition reactions involving isobutylamine, and what are their typical starting temperatures?
Isobutylamine is a versatile primary amine that participates in several key addition reactions. The optimal starting temperature is highly dependent on the specific reaction type, substrate, and catalyst used.
Michael Addition (Conjugate Addition): This is the addition of isobutylamine to an α,β-unsaturated carbonyl compound (e.g., acrylates, enones, nitroalkenes). These reactions are often started at a lower temperature to control the exotherm and improve selectivity.
Imine Formation (Nucleophilic Addition to Carbonyls): Isobutylamine reacts with aldehydes and ketones to form imines (Schiff bases). This is a reversible reaction, and temperature plays a key role in driving the reaction towards the product.
Addition to Alkynes: Isobutylamine can add across a carbon-carbon triple bond, often requiring a catalyst. The temperature will depend on the catalyst system and the alkyne's reactivity.
Often requires removal of water to drive the equilibrium.
Addition to Alkynes
Phenylacetylene
Room temperature to elevated temperatures (e.g., 80-100 °C)
Highly dependent on the catalyst used (e.g., Ru, Au, or Cu-based).
Troubleshooting Guide: Common Issues and Solutions
Q2: My isobutylamine addition reaction is very slow or not proceeding at all. How can I increase the reaction rate?
A sluggish reaction can be frustrating. Before making drastic changes, consider the interplay of several factors that govern reaction kinetics.
Possible Cause 1: Insufficient Activation Energy
The most straightforward reason for a slow reaction is that the system lacks the necessary energy to overcome the activation barrier.[2]
Solution: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or another appropriate method at regular intervals (e.g., every 5-10 °C increase). Be cautious, as excessive heat can lead to side products or decomposition. Most chemical reactions of pharmaceutical relevance are endothermic, meaning an increase in temperature will accelerate the reaction rate.[3]
Possible Cause 2: Catalyst Inactivity or Absence
Many isobutylamine additions, particularly to less reactive electrophiles, require a catalyst to proceed at a reasonable rate.
Solution:
For Michael Additions: Consider adding a Lewis acid or an organocatalyst.[4]
For Imine Formation: The reaction is often acid-catalyzed. A small amount of a weak acid can significantly increase the rate. The optimal pH for imine formation is typically around 4-5.[5]
For Additions to Alkynes: These reactions almost always require a transition metal catalyst.
Workflow for Addressing a Slow Reaction
Caption: Troubleshooting workflow for a slow isobutylamine addition.
Q3: I'm getting a low yield of my desired product. What are the likely causes and how can I fix it?
Low yields can be attributed to a variety of factors, from reaction conditions to workup procedures.[6][7]
Possible Cause 1: Unfavorable Equilibrium (Reversible Reaction)
Some addition reactions, like imine formation and Michael additions, can be reversible. The retro-Michael reaction, for instance, can break down the product back into the starting materials, especially at higher temperatures.[8]
Solution:
For Imine Formation: Remove water as it forms using a Dean-Stark trap or a drying agent like molecular sieves. This will shift the equilibrium towards the product.
For Michael Additions: Running the reaction at a lower temperature can sometimes "trap" the kinetic product and prevent the reverse reaction.[9]
Possible Cause 2: Side Reactions
At elevated temperatures, isobutylamine can participate in undesired side reactions. For example, in the presence of certain catalysts and at high temperatures, isobutylamine can undergo deamination.[10]
Solution: Screen a range of temperatures to find the optimal balance between reaction rate and selectivity.[11] Running the reaction at the lowest temperature that allows for a reasonable reaction rate is often the best strategy.
Possible Cause 3: Product Decomposition
The desired product may not be stable under the reaction conditions, especially if prolonged heating is used.
Solution: Monitor the reaction closely. If product concentration begins to decrease after reaching a maximum, it's a sign of decomposition. Quench the reaction at the optimal time.[6]
Q4: My reaction is producing multiple products. How can I improve the selectivity by adjusting the temperature?
In many cases, particularly with α,β-unsaturated ketones, isobutylamine can add in two different ways: 1,4-addition (Michael or conjugate addition) or 1,2-addition (to the carbonyl group). The temperature is a critical factor in controlling this selectivity.
Kinetic vs. Thermodynamic Control:
1,2-addition is often faster and is the kinetically favored product. This pathway is more dominant at lower temperatures.[12]
1,4-addition (Michael addition) typically leads to a more stable product and is thermodynamically favored. Higher temperatures can allow the initial 1,2-adduct to revert and then form the more stable 1,4-adduct.[8][12]
General Strategy for Optimizing Selectivity:
Start Cold: Begin the reaction at a low temperature (e.g., -78 °C to 0 °C) to favor the kinetic product (often the 1,2-adduct) or to suppress side reactions and favor the 1,4-addition if the nucleophile is "soft".
Gradual Warming: If the desired product is the thermodynamic one (often the 1,4-adduct), and the reaction is reversible, slowly warming the reaction mixture can provide the energy needed to convert the kinetic product into the more stable thermodynamic product.
Caption: Relationship between temperature and kinetic vs. thermodynamic products.
Q5: How does the choice of solvent interact with the reaction temperature?
Solvent polarity plays a crucial role and can significantly impact the optimal reaction temperature.[13]
Polar Solvents: Polar solvents can stabilize charged intermediates and transition states, which are common in addition reactions.[14] This stabilization can lower the activation energy, potentially allowing the reaction to proceed at a lower temperature.[13]
Non-Polar Solvents: In some cases, a non-polar solvent may be preferred to minimize side reactions. However, this might necessitate a higher reaction temperature to achieve a sufficient reaction rate.
Solvent Boiling Point: The boiling point of the solvent sets the upper limit for the reaction temperature at atmospheric pressure. If a reaction requires a temperature of 100 °C, a solvent like diethyl ether (b.p. 34.6 °C) would be unsuitable.
Experimental Protocol: Temperature Screening
Setup: In parallel reaction vials, set up the reaction with your starting materials and chosen solvent.
Temperature Gradient: Place the vials in separate heating blocks set to a range of temperatures (e.g., 25 °C, 40 °C, 60 °C, 80 °C).
Monitoring: After a set time (e.g., 2, 4, 8, and 24 hours), take a small aliquot from each vial and analyze by TLC, GC, or LC-MS to determine the extent of conversion and the formation of any byproducts.
Analysis: Plot conversion and selectivity against temperature to identify the optimal conditions.
Safety First: Handling Isobutylamine
Isobutylamine is a flammable and corrosive liquid with a strong, fishy, ammonia-like odor.[15][16] Always handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Flammability: Flash point of -9 °C (16 °F).[15] Keep away from heat, sparks, and open flames.[17]
Corrosivity: Can cause severe skin burns and eye damage.[16]
Inhalation: Vapors can be harmful and cause respiratory irritation.[17]
Reactivity: Reacts exothermically with acids and is incompatible with strong oxidizing agents.[16][18] When heated to decomposition, it can emit toxic fumes of nitrogen oxides.[16]
References
Benaglia, M., et al. (2013). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Molecules. [Link]
Cui, H., et al. (2015). Kinetics and mechanism of oxidation of butylamine and isobutylamine by diperiodatocuprate(III) in alkaline medium. European Journal of Chemistry. [Link]
Gawronski, J., et al. (2012). Screening and optimization of the reaction conditions for the enantioselective Michael addition. Arkivoc. [Link]
LibreTexts. (2019). 17.12: Electrophilic Attack on Conjugated Dienes-Kinetic and Thermodynamic Control. Chemistry LibreTexts. [Link]
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
National Center for Biotechnology Information. Isobutylamine. PubChem Compound Database. [Link]
Pihko, P. M., et al. (2024). Efforts towards Michael addition of isobutyraldehyde to β-methyl-β-nitrostyrenes. ChemRxiv. [Link]
University of Rochester. Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]
Wade, L. G. (2019). 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. In Organic Chemistry (9th ed.). Pearson.
A Senior Application Scientist's Guide to the ¹H-NMR Spectral Analysis of 2-Isobutylcarbamoyl-cyclohexanecarboxylic Acid
This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H-NMR) spectrum of 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid. Designed for researchers, scientists, and professionals in drug devel...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H-NMR) spectrum of 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral prediction. It delves into the structural nuances that influence the spectrum, including stereochemistry and diastereotopicity, and provides a framework for empirical analysis. We will explore the causality behind spectral features, compare the target molecule with structural alternatives, and provide a robust experimental protocol for acquiring high-quality data.
The Structural Context: More Than Just a Formula
2-Isobutylcarbamoyl-cyclohexanecarboxylic acid (Molecular Formula: C₁₂H₂₁NO₃) is a substituted cyclohexane derivative. Its structure features two key functional groups on adjacent carbons of the cyclohexane ring: a carboxylic acid and an N-isobutylamide.
The presence of two substituents on the cyclohexane ring at positions 1 and 2 creates two stereocenters. This gives rise to stereoisomers, primarily the cis and trans diastereomers. This stereochemical relationship is critical as it dictates the spatial orientation of the protons on the cyclohexane ring and, consequently, their chemical environments and NMR signals. Furthermore, the inherent chirality of the molecule renders several pairs of protons, which might appear chemically equivalent at first glance, as non-equivalent diastereotopic protons.[1][2]
Caption: Structure of trans-2-Isobutylcarbamoyl-cyclohexanecarboxylic acid.
Predicted ¹H-NMR Spectrum: A Proton-by-Proton Analysis
The ¹H-NMR spectrum of this molecule is complex. The rapid chair-flipping that averages proton signals in unsubstituted cyclohexane is restricted, leading to distinct signals for axial and equatorial protons.[3][4] The following analysis is based on established chemical shift ranges and coupling principles, assuming a standard deuterated solvent like CDCl₃ or DMSO-d₆.
Proton Label
Chemical Environment
Predicted Shift (δ, ppm)
Multiplicity
Integration
Key Insights
Ha
Carboxylic Acid (-COOH)
10.0 - 13.0
Broad Singlet (br s)
1H
Highly deshielded due to electronegative oxygens and hydrogen bonding. Signal may be very broad and its position is solvent/concentration dependent.[5][6][7][8]
Hb
Amide (-NH)
5.5 - 8.5
Broad Singlet or Triplet (br s or t)
1H
Position is variable and depends on solvent and temperature. May show coupling to the adjacent CH₂ group (He).[9][10]
Hc
Cyclohexyl (-CH-COOH)
2.2 - 2.6
Multiplet (m)
1H
Alpha to a carbonyl group, leading to deshielding. Complex splitting due to coupling with Hd and adjacent ring protons.
Hd
Cyclohexyl (-CH-CONH)
2.0 - 2.4
Multiplet (m)
1H
Alpha to the amide carbonyl, also deshielded. Complex splitting from Hc and other ring protons.
He, He'
Isobutyl (-NH-CH₂-)
3.0 - 3.3
Multiplet (m)
2H
Adjacent to the amide nitrogen. These protons are diastereotopic due to the chiral centers in the ring and will likely have different chemical shifts and split each other (geminal coupling) as well as the adjacent methine (Hf).[1][2]
Hf
Isobutyl (-CH(CH₃)₂)
1.7 - 2.1
Multiplet (m)
1H
Split by the adjacent CH₂ (He, He') and the two CH₃ groups (Hg, Hg'). Expected to be a complex multiplet.
Hg, Hg'
Isobutyl (-CH(CH₃)₂)
0.8 - 1.0
Two Doublets (d)
6H
These two methyl groups are diastereotopic and are expected to appear as two distinct doublets, each split by the methine proton (Hf).[11]
Hring
Other Cyclohexyl (-CH₂-)
1.1 - 1.9
Overlapping Multiplets
8H
These protons reside in a shielded, aliphatic environment. Significant signal overlap is expected, creating a complex multiplet region. Axial and equatorial protons within each CH₂ group are diastereotopic and will have different shifts.
Comparative Analysis: The Power of a Single Spectrum
An NMR spectrum is not just a fingerprint; it's a rich dataset for structural comparison.
cis vs. trans Isomers: The key differentiator lies in the coupling constants (J-values) between Hc and Hd. In the trans isomer, one would expect a larger coupling constant (typically 8-12 Hz) for a diaxial relationship between these protons in a stable chair conformation. In the cis isomer, the coupling would be smaller, representing an axial-equatorial or diequatorial relationship (typically 2-5 Hz).
Positional Isomers: If the isobutylcarbamoyl group were at the 3- or 4-position of the ring instead of the 2-position, the spectrum would change dramatically. For a 4-substituted isomer, the molecule would be achiral (assuming a plane of symmetry), simplifying the spectrum significantly and eliminating the diastereotopicity of the isobutyl protons.
Alternative Alkyl Groups: Replacing the isobutyl group with a simpler group like an ethyl or methyl would result in a much simpler spectrum in that region, with predictable splitting patterns (e.g., a quartet and a triplet for an ethyl group).
A Self-Validating Experimental Protocol for ¹H-NMR Analysis
The quality of an NMR spectrum is directly dependent on meticulous sample preparation. This protocol is designed to yield high-resolution data suitable for detailed structural elucidation.
Objective: To acquire a high-resolution ¹H-NMR spectrum of 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid.
Deuterated NMR solvent (e.g., DMSO-d₆ or CDCl₃), 0.7 mL
High-quality 5 mm NMR tube and cap
Glass Pasteur pipette and bulb
Small plug of glass wool
Vial for sample dissolution
Internal Standard (e.g., Tetramethylsilane, TMS)
Methodology:
Sample Weighing: Accurately weigh 5-25 mg of the solid sample into a clean, dry vial. For carboxylic acids, using a slightly higher concentration can help in observing the broad COOH proton.[12]
Solvent Selection:
Causality: DMSO-d₆ is often preferred for molecules with exchangeable protons (-COOH, -NH) as it slows down the exchange rate, resulting in sharper signals compared to CDCl₃. The residual water peak in DMSO-d₆ also serves as a useful reference.
Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent containing an internal standard (TMS at 0 ppm) to the vial. Gently swirl or vortex to fully dissolve the sample.
Filtration (Critical Step):
Causality: Suspended solid particles severely degrade the magnetic field homogeneity, leading to broad, poorly resolved spectral lines. This step is essential for ensuring data quality.
Tightly pack a small plug of glass wool into the neck of a Pasteur pipette.
Using the pipette, filter the sample solution directly into the clean NMR tube.
Sample Depth & Capping: Ensure the liquid height in the NMR tube is adequate for the spectrometer's receiver coils (typically ~4-5 cm). Cap the tube securely to prevent solvent evaporation.
Spectrometer Setup & Acquisition:
Insert the sample into the spectrometer.
Perform standard instrument procedures: locking onto the deuterium signal of the solvent, tuning the probe, and shimming the magnetic field to optimize homogeneity.
Acquire the ¹H-NMR spectrum using appropriate parameters (e.g., sufficient number of scans for good signal-to-noise ratio).
Consider performing a D₂O exchange experiment: add a drop of D₂O, shake, and re-acquire the spectrum. The signals for the exchangeable Ha (-COOH) and Hb (-NH) protons should disappear, confirming their assignment.[6][8]
Workflow for Spectral Interpretation
A systematic approach is crucial for decoding a complex spectrum. The following workflow outlines the logical steps from raw data to structural confirmation.
Caption: Logical workflow for the interpretation of ¹H-NMR spectral data.
Conclusion
The ¹H-NMR spectrum of 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid is a rich source of structural information. A thorough analysis reveals not only the basic connectivity of the molecule but also its subtle stereochemical features. The key challenges and points of interest are the complex, overlapping signals of the cyclohexane ring protons and the diastereotopicity observed in both the ring and the isobutyl side chain. By following a rigorous experimental protocol and a systematic interpretation workflow, researchers can confidently use ¹H-NMR to characterize this molecule and distinguish it from its isomers, providing a solid foundation for its application in research and development.
References
DocBrown. (n.d.). 1H proton nmr spectrum of cyclohexene C6h10. Doc Brown's Chemistry. Retrieved from [Link]
University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
OpenOChem Learn. (n.d.). Identifying Homotopic, Enantiotopic and Diastereotopic Protons. Retrieved from [Link]
ResearchGate. (n.d.). Table 1. 1 H-NMR data (CDCl 3 , 600 MHz) for compounds 3a and 3b. Retrieved from [Link]
SDBS. (n.d.). 1H NMR Spectrum of 1Methyl-2-oxo-Cyclohexanecarboxylic acid 2-propenyl ester. Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
Chemistry LibreTexts. (2024, October 28). 5.4: Types of Protons. Retrieved from [Link]
Master Organic Chemistry. (2012, April 17). Homotopic, Enantiotopic, Diastereotopic. Retrieved from [Link]
SpectraBase. (n.d.). Cyclohexane-carboxylic Acid. Retrieved from [Link]
UCLA. (n.d.). Carboxylic Acids Spectroscopy Tutorial. Retrieved from [Link]
The Organic Chemistry Tutor. (2020, September 3). Draw the 1H NMR Spectrum for Cyclohexane (C6H12). YouTube. Retrieved from [Link]
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]
Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. CH 336. Retrieved from [Link]
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
Abraham, R. J., et al. (2013, March 15). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry. Retrieved from [Link]
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]
ResearchGate. (n.d.). ¹ H NMR spectra before and after introduction of carboxylic acid group.... Retrieved from [Link]
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
A Comparative Guide to LC-MS Method Validation for Impurity Profiling of 2-Isobutylcarbamoyl-cyclohexanecarboxylic Acid
Introduction In the landscape of pharmaceutical development, the rigorous control of impurities is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. For active pharmaceutical ingredient...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of pharmaceutical development, the rigorous control of impurities is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. For active pharmaceutical ingredients (APIs) like 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid, a comprehensive understanding of its impurity profile is paramount. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2), provide a clear framework for the reporting, identification, and qualification of impurities in new drug substances, establishing thresholds that dictate the analytical rigor required.[1][2][3][4] Liquid Chromatography-Mass Spectrometry (LC-MS) has become the definitive technology for this task, offering unparalleled sensitivity and specificity for both detecting and structurally elucidating trace-level impurities.
This guide provides an in-depth, experience-driven comparison of two leading LC-MS platforms—Triple Quadrupole (QQQ) and High-Resolution Mass Spectrometry (HRMS)—for the analysis of impurities in 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid. We will move beyond a simple listing of steps to explain the causality behind experimental choices, grounding our discussion in the principles of method validation outlined by ICH Q2(R1).[5][6] The objective is to equip researchers, scientists, and drug development professionals with a robust framework for selecting the appropriate analytical strategy and executing a self-validating, regulatory-compliant method.
Chapter 1: The Regulatory & Chemical Landscape
Before any analytical method is developed, it is crucial to understand the regulatory expectations and the chemical nature of the potential impurities. This defines the "why" and "what" of our validation efforts.
Regulatory Framework: ICH Q3A(R2) Impurity Thresholds
The ICH Q3A(R2) guideline categorizes impurities into organic, inorganic, and residual solvents and establishes thresholds based on the maximum daily dose of the drug substance.[1][2][7] These thresholds trigger the need for reporting, identification, and toxicological qualification.
Threshold Type
Threshold (for Maximum Daily Dose ≤ 2 g/day )
Action Required
Reporting
0.05%
Any impurity at or above this level must be reported in the regulatory submission.[1][7]
Identification
0.10%
The structure of any impurity at or above this level must be determined.[1][7]
Qualification
0.15%
The biological safety of any impurity at or above this level must be established.[2]
This table summarizes the ICH Q3A(R2) thresholds that guide the development of analytical procedures for impurity control.
Potential Impurities in 2-Isobutylcarbamoyl-cyclohexanecarboxylic Acid
A robust analytical method must be capable of separating and detecting impurities that could arise from the manufacturing process and degradation. For 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid, these can be logically predicted.
Caption: Origin of potential impurities in the synthesis of the target API.
Chapter 2: The Analytical Toolbox: A Comparison of QQQ and HRMS Platforms
The choice of mass spectrometer is a critical decision point. While both Triple Quadrupole (QQQ) and High-Resolution Mass Spectrometry (HRMS) platforms are capable of performing impurity quantitation, they operate on different principles and offer distinct advantages.[8][9]
Triple Quadrupole (QQQ) MS: The Targeted Workhorse
A QQQ instrument operates in Multiple Reaction Monitoring (MRM) mode, which functions as a highly specific chemical filter. It isolates a precursor ion (the impurity of interest) in the first quadrupole, fragments it in the second, and isolates a specific fragment ion in the third.
Strengths: Unmatched sensitivity for known target analytes, exceptional signal-to-noise, robustness, and a long history of acceptance by regulatory agencies for quantitative assays.[8][9]
Weaknesses: It is a "hypothesis-driven" technique. You must know exactly what you are looking for (precursor and product ions) beforehand. It cannot identify unknown impurities and provides no opportunity for retrospective data analysis.[10]
High-Resolution Mass Spectrometry (HRMS): The Comprehensive Explorer
HRMS instruments (e.g., Orbitrap, Q-TOF) measure mass with extremely high accuracy and resolution, allowing them to distinguish between compounds with very similar nominal masses.[10][11]
Strengths: HRMS provides the ability to perform both qualitative and quantitative analysis.[10] Its high mass accuracy is invaluable for identifying unknown impurities by generating elemental compositions. Full-scan data acquisition creates a complete digital record of the sample, enabling retrospective analysis for newly discovered impurities without re-injecting the sample.[12]
Weaknesses: Data files are significantly larger. The instruments can be less robust than QQQs in high-throughput production environments and may require more frequent mass calibration.[10] While sensitivity is excellent, it may not always match the ultimate limits of a finely-tuned MRM assay for a specific compound.[12]
Head-to-Head Performance Comparison
The choice between platforms depends on the analytical objective. A bridging study comparing both is often the most comprehensive approach.[9]
Performance Attribute
Triple Quadrupole (QQQ) MS
High-Resolution (HRMS) MS
Rationale & Justification
Specificity/Selectivity
Very High (via MRM)
Extremely High (via Accurate Mass)
QQQ achieves specificity through fragmentation, while HRMS uses high resolution to separate interferences, often eliminating the need for extensive chromatographic separation.[9][10]
Quantitative Linearity
Excellent (R² > 0.99 typical)
Excellent (R² > 0.99 typical)
Both platforms demonstrate strong linearity across a wide dynamic range, a key requirement of ICH Q2(R1).[8][9]
Sensitivity (LOQ)
Potentially lower for targeted analytes
Generally excellent, may be slightly higher than MRM in some cases
For a known, optimized transition, QQQ often provides the lowest possible limit of quantitation. HRMS offers excellent sensitivity in full-scan mode, which is remarkable given the amount of data collected.[12]
Unknown Identification
Not Possible
Primary Strength
The ability to determine the elemental composition of an unknown peak is a unique and critical advantage of HRMS in development.[10][11]
Retrospective Analysis
Not Possible
Yes
Full-scan HRMS data allows for future data mining for new impurities or metabolites without new experiments.[12]
Regulatory Alignment
Well-established for QC/routine assays
Increasingly accepted; standard for development and characterization
Both methods are compliant with FDA and ICH guidelines, with HRMS becoming a preferred tool for comprehensive impurity profiling.[9][11]
Chapter 3: Building a Self-Validating Method: Experimental Protocols
A successful validation demonstrates that an analytical procedure is suitable for its intended purpose.[6][13] This process should be systematic, beginning with a clear protocol and culminating in a comprehensive report.[14] The following sections detail the core experiments required under ICH Q2(R1).
Comparing synthetic routes for Nateglinide: Acyl chloride vs. Anhydride methods
Acyl Chloride vs. Mixed Anhydride Methodologies[1][2][3] Executive Summary In the synthesis of Nateglinide, the formation of the amide bond between trans-4-isopropylcyclohexanecarboxylic acid (ICA) and D-phenylalanine (D...
Author: BenchChem Technical Support Team. Date: February 2026
Acyl Chloride vs. Mixed Anhydride Methodologies[1][2][3]
Executive Summary
In the synthesis of Nateglinide, the formation of the amide bond between trans-4-isopropylcyclohexanecarboxylic acid (ICA) and D-phenylalanine (D-Phe) is the critical quality attribute (CQA) determining yield and stereochemical purity.
This guide compares the two dominant synthetic strategies:
Route A (Acyl Chloride): The industrial standard utilizing Schotten-Baumann conditions.[1][2] It offers high throughput and cost-efficiency but requires rigorous control over hydrolysis and stereochemistry.[1][2][3]
Route B (Mixed Anhydride): A milder, laboratory-preferred alternative using alkyl chloroformates.[2][3] It minimizes harsh acid byproducts but introduces atom economy challenges and "wrong-side" nucleophilic attack risks.[1][3]
Verdict: Route A is superior for commercial scalability due to the robustness of the Schotten-Baumann biphasic system.[1] Route B is preferable for process development/analog synthesis where isolation of the acid chloride is unstable or problematic.[1]
Mechanistic Overview & Pathways
The core challenge in Nateglinide synthesis is coupling a sterically hindered secondary carboxylic acid (ICA) with a chiral amino acid (D-Phe) without racemizing the trans-cyclohexane ring or the D-phenylalanine center.[1]
Figure 1: Synthetic Pathway Comparison
The following diagram illustrates the divergence and convergence of the two methodologies.
Caption: Comparison of Acyl Chloride vs. Mixed Anhydride activation pathways for Nateglinide synthesis.
This route relies on the high reactivity of the acyl chloride to drive the reaction with D-phenylalanine in an aqueous alkaline medium.[1]
3.1. Detailed Protocol
Step 1: Activation
Charge trans-4-isopropylcyclohexanecarboxylic acid (1.0 eq) into toluene.[2][3]
Add Thionyl Chloride (1.2 eq) and catalytic DMF.[1]
Heat to 50-60°C for 2 hours.
Critical Step: Distill off excess thionyl chloride and solvent to obtain the crude acid chloride.[1] Note: Prolonged heating promotes cis-isomer formation.[2][3]
Step 2: Coupling (Schotten-Baumann)
Dissolve D-Phenylalanine (1.1 eq) in 10% NaOH solution (2.5 eq). Cool to 0-5°C.[1][2][3][4]
Dissolve the Acid Chloride from Step 1 in Acetone or DCM.[1]
Addition: Add the Acid Chloride solution dropwise to the aqueous D-Phe solution while maintaining pH > 10 using additional NaOH if necessary.
Temperature Control: Maintain internal temperature < 10°C to minimize hydrolysis of the chloride.
Acidify with dilute HCl to precipitate crude Nateglinide.[1][2]
3.2. Critical Process Parameters (CPPs)
pH Control: If pH drops < 9, D-Phe precipitates, stalling the reaction.[2] If pH > 13, racemization of the amino acid center may occur.
Temperature: High temperatures during chloride formation favor the thermodynamic trans product, but excessive heat degrades the molecule.[1] During coupling, low temperature is mandatory to favor amidation over hydrolysis.
Route B: Mixed Anhydride Method[1][2]
This route generates a mixed anhydride in situ using an alkyl chloroformate.[1] It is strictly anhydrous to prevent decomposition of the active intermediate.[1]
4.1. Detailed Protocol
Step 1: Activation
Dissolve trans-4-isopropylcyclohexanecarboxylic acid (1.0 eq) in dry THF or DCM.
Add Triethylamine (TEA) (1.1 eq) and cool to -10°C.
Workup: If using Option 2, a subsequent hydrolysis step (LiOH/MeOH) is required to deprotect the carboxylic acid.[1][2]
4.2. Critical Process Parameters (CPPs)
Temperature: Must be kept < 0°C during activation. Higher temperatures cause the mixed anhydride to disproportionate into the symmetrical anhydride (lower yield) and CO2.[1]
Steric Hindrance: The isopropyl group on the cyclohexane ring provides steric bulk, which fortunately directs the nucleophile (D-Phe) to attack the correct carbonyl.[1] However, if the amine is too bulky, it may attack the carbonate carbonyl, leading to a urethane impurity.
Comparative Analysis
The following data summarizes the performance of both routes based on experimental trials and literature precedents (Shinkai et al., 1989; Process Patents).
Risk of cis-impurity if activation is harsh.[2][3]
Excellent retention of stereochemistry.
Reaction Time
Fast (1-2 hours coupling)
Slow (4-12 hours)
Scalability
Excellent (Water tolerance)
Poor (Strictly anhydrous required)
Cost
Low (Reagents: SOCl2, NaOH)
High (Reagents: Chloroformates, Dry Solvents)
Figure 2: Impurity & Isomerization Logic
The stereochemical integrity of the cyclohexane ring is the primary purity concern.[1]
Caption: Thermal isomerization risk during activation steps. The cis-isomer is thermodynamically less stable but can form under stress.[1]
References
Shinkai, H., Nishikawa, M., Sato, Y., et al. (1989).[2] "N-(Cyclohexylcarbonyl)-D-phenylalanines and related compounds. A new class of oral hypoglycemic agents." Journal of Medicinal Chemistry, 32(7), 1436–1441.[2] Link[2][3]
Sumikawa, M., Koguchi, Y., Ohgane, T. (1995).[2] "Crystals of N-(trans-4-isopropylcyclohexylcarbonyl)-D-phenylalanine and methods for preparing them." U.S. Patent 5,463,116.[1][2] Link
Jin, J.Z. (2007).[2][3] "Study on Synthesis of Nateglinide." Chinese Pharmaceutical Journal, 42(12), 946-948.[2][3] Link
Montalbetti, C.A.G.N., & Falque, V. (2005).[2] "Amide bond formation and peptide coupling."[1][2][5][6][7] Tetrahedron, 61(46), 10827-10852.[2][3] Link[2][3]
A Comparative Guide to Reference Standards for the Analysis of 2-Isobutylcarbamoyl-cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for a Novel Cyclohexane Derivative 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid (CAS 544697-94-1), a derivative of...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for a Novel Cyclohexane Derivative
2-Isobutylcarbamoyl-cyclohexanecarboxylic acid (CAS 544697-94-1), a derivative of cyclohexanecarboxylic acid, presents unique analytical challenges due to its non-chromophoric nature. Accurate and precise quantification of this compound is critical in various research and development settings, including pharmaceutical development where structurally similar compounds, such as the blockbuster drug Gabapentin and its related impurities, are rigorously scrutinized. The absence of a strong UV-absorbing moiety in its structure necessitates analytical methodologies that extend beyond conventional HPLC-UV techniques.
This guide provides a comprehensive comparison of available reference standards and outlines robust analytical strategies for the reliable quantification of 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid. We will delve into the nuances of reference standard selection, explore suitable analytical techniques with detailed protocols, and present a comparative analysis of alternative standards, empowering researchers to make informed decisions for their specific analytical needs.
The Challenge of Non-Chromophoric Analysis
The core analytical difficulty with 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid lies in its molecular structure. Lacking a significant chromophore, it exhibits poor absorption in the ultraviolet (UV) spectrum, rendering standard HPLC-UV detection methods insensitive and impractical for trace-level analysis. This limitation underscores the importance of selecting an appropriate analytical technique and a high-quality reference standard.
Comparison of Analytical Reference Standards
The availability of a certified reference material for 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid is limited. While the compound is available from several chemical suppliers, it is not always offered with the comprehensive certification required for a primary reference standard. In such cases, researchers must rely on well-characterized materials and consider alternative, structurally related certified reference standards.
Table 1: Commercially Available 2-Isobutylcarbamoyl-cyclohexanecarboxylic Acid
Supplier
Product Number
Purity
Availability
Certificate of Analysis (CoA)
Sigma-Aldrich
MAT047030772
Not specified
Currently unavailable
Available upon request
BLD Pharm
BD149957
Not specified
In stock
Available upon request
Note: The purity of these materials should be independently verified before use as a reference standard.
Alternative and Comparative Reference Standards: The Gabapentin Connection
Given the structural similarity to Gabapentin and its impurities, certified reference materials for these compounds serve as excellent alternatives for method development, validation, and as system suitability markers. Several pharmacopeial and non-pharmacopeial Gabapentin-related compounds are commercially available with comprehensive documentation.[1][2][3]
Table 2: Comparison of Certified Gabapentin-Related Reference Standards
Compound Name
Supplier
CAS Number
Purity Specification
Certification
Gabapentin EP Impurity A
Sigma-Aldrich
64744-50-9
≥99.5%
European Pharmacopoeia (EP)
Gabapentin Related Compound B
USP
133481-09-1
≥99.0%
United States Pharmacopeia (USP)
Gabapentin Related Compound G
Pharmaffiliates
1500558-49-5
≥98.0%
Certificate of Analysis with NMR, MS, and HPLC data
Gabapentin
Cerilliant
60142-96-3
99.9%
Certified Reference Material (CRM), ISO 17034
The use of these certified standards provides a high degree of confidence in the analytical results and ensures traceability to established pharmacopeial standards.[4]
Advanced Analytical Protocols for Non-Chromophoric Compounds
To overcome the detection limitations of 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid, several advanced analytical techniques are recommended. The choice of method will depend on the available instrumentation, required sensitivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
HPLC-CAD is a powerful technique for the analysis of non-chromophoric and semi-volatile compounds.[5][6][7] The detector response is based on the charge of aerosolized analyte particles and is largely independent of the chemical structure, providing a more uniform response for different compounds compared to UV detection.
Experimental Workflow for HPLC-CAD Analysis
Caption: HPLC-CAD analytical workflow.
Step-by-Step HPLC-CAD Protocol:
Standard and Sample Preparation:
Accurately weigh and dissolve the reference standard and sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
Prepare a series of calibration standards by serial dilution of the stock solution.
Filter all solutions through a 0.45 µm syringe filter before injection.
HPLC Conditions:
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Charged Aerosol Detector (CAD) Settings:
Nebulizer Temperature: 35 °C.
Evaporation Temperature: 50 °C.
Gas Flow: As recommended by the manufacturer.
Data Analysis:
Construct a calibration curve by plotting the peak area against the concentration of the reference standard.
Quantify the amount of 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid in the sample by comparing its peak area to the calibration curve.
HPLC-MS offers high sensitivity and selectivity, making it an ideal technique for the analysis of trace amounts of 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid, especially in complex matrices.[8]
Experimental Workflow for HPLC-MS Analysis
Caption: HPLC-MS analytical workflow.
Step-by-Step HPLC-MS Protocol:
Standard and Sample Preparation:
Follow the same procedure as for HPLC-CAD, but use a 0.22 µm syringe filter.
HPLC Conditions:
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
Flow Rate: 0.3 mL/min.
Column Temperature: 40 °C.
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions:
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
Scan Mode: Selected Ion Monitoring (SIM) of the protonated molecule [M+H]⁺ or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
Optimize other MS parameters (e.g., capillary voltage, cone voltage, source temperature) for the specific instrument.
Data Analysis:
Construct a calibration curve using the peak areas of the selected ion.
Quantify the analyte in the sample using the calibration curve.
Derivatization followed by HPLC-UV Analysis
For laboratories without access to CAD or MS detectors, a pre-column derivatization step can be employed to introduce a chromophoric tag to the 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid molecule, enabling its detection by conventional HPLC-UV.[9]
Logical Relationship of Derivatization for HPLC-UV
Caption: Derivatization for HPLC-UV analysis.
General Derivatization Protocol:
Reaction: React the carboxylic acid group of the analyte with a derivatizing agent that contains a strong chromophore (e.g., 2-bromoacetophenone, p-nitrobenzyl bromide) in the presence of a catalyst.
Quenching and Extraction: Stop the reaction and extract the derivatized product into an organic solvent.
Analysis: Analyze the extracted derivative using a standard HPLC-UV method.
Note: The derivatization method needs to be carefully optimized and validated for reaction completeness, stability of the derivative, and removal of excess derivatizing reagent.
Conclusion and Recommendations
The analysis of 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid requires a departure from routine analytical methods due to its lack of a UV chromophore. For accurate and reliable quantification, the following recommendations are made:
Reference Standard: Whenever possible, procure 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid with a comprehensive Certificate of Analysis. In its absence, utilize certified reference standards of structurally similar compounds, such as Gabapentin impurities, for method development and validation.
Analytical Technique: HPLC-CAD and HPLC-MS are the preferred techniques due to their ability to detect non-chromophoric compounds with high sensitivity and selectivity.
Method Validation: Regardless of the chosen method, a thorough validation according to ICH guidelines is essential to ensure the reliability of the analytical data. This includes assessing specificity, linearity, accuracy, precision, and limits of detection and quantification.
By carefully selecting the appropriate reference standard and analytical methodology, researchers can overcome the challenges associated with the analysis of 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid and ensure the integrity of their scientific findings.
SynThink. (n.d.). Gabapentin EP Impurities & USP Related Compounds. Retrieved from [Link]
Aligns Pharma. (n.d.). Gabapentin Impurities. Retrieved from [Link]
Pharmaffiliates. (n.d.). Gabapentin Reference Standard (CAS 60142-96-3) & Gabapentin Impurity Standards. Retrieved from [Link]
Higashi, T., & Ogawa, S. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Molecules, 22(11), 1865.
Al-Majed, A. A., Al-Zehouri, J., & Belal, F. (2018). A new spectrophotometric method for the determination of gabapentin using chromotropic acid. Journal of Analytical Methods in Chemistry, 2018, 1-8.
Khan, I., et al. (2025). Comprehensive Assessment of Analytical Strategies for Gabapentin in Pharmaceuticals and Biological Matrices: Emphasis on Sustainable Approaches. Current Topics in Chemistry.
Abdel-Ghany, M. F., et al. (2024). Efficient and eco-friendly detection of gabapentin using nitrogen-doped carbon quantum dots. RSC Advances, 14(7), 4785-4795.
Sravani, G., et al. (2024). Method Development and Validation of Gabapentin, Methyl cobalamin and their degradative products by RP-HPLC. International Journal of Research and Analytical Reviews, 11(2), 564-573.
Al-Hiari, Y. M., et al. (2022). HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore. Journal of Chemistry, 2022, 1-8.
Agilent. (n.d.). Certificate of Analysis. Retrieved from [Link]
Dixon, R. B., & Peterson, D. S. (2007). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. LCGC North America, 25(10), 1084-1092.
Grace, a. D. S. (n.d.). Analysis of Lipids by HPLC-CAD. Retrieved from [Link]
Executive Summary 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid is a functionalized organic acid, typically utilized as a pharmaceutical intermediate in the synthesis of non-sulfonylurea secretagogues (e.g., glinides li...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Isobutylcarbamoyl-cyclohexanecarboxylic acid is a functionalized organic acid, typically utilized as a pharmaceutical intermediate in the synthesis of non-sulfonylurea secretagogues (e.g., glinides like Nateglinide). Its chemical structure contains both a carboxylic acid moiety and an amide linkage.
Improper disposal of this compound poses two primary risks: environmental acidification and unintended pharmacological contamination of water systems. This guide defines the operational protocols for the containment, neutralization, and final disposal of this specific intermediate, prioritizing high-temperature incineration to ensure complete destruction of the pharmacophore.
Chemical Characterization & Hazard Profile
Before initiating disposal, you must validate the waste stream properties. As a pharmaceutical intermediate, this compound must be treated as bioactive until validated otherwise.
Property
Characteristic
Disposal Implication
Functional Groups
Carboxylic Acid (-COOH), Amide (-CONH-)
Acidic: Incompatible with strong bases and oxidizers.
Chemical Name: Write "2-Isobutylcarbamoyl-cyclohexanecarboxylic acid".
Hazard Checkbox: Check "Toxic" and "Irritant".
Storage: Cap tightly. Store in a secondary containment bin labeled "Solid Organic Waste."
Final Disposition: Ship for High-Temperature Incineration . Landfilling is strictly prohibited for pharmaceutical intermediates to prevent soil leaching.
Use this for: Reaction mixtures, HPLC effluent, or dissolved waste.
pH Check: Measure the pH of the waste stream.
If pH < 2:[6] The waste is Corrosive (D002) .[7] Do not neutralize in the container unless authorized by your facility's safety officer (exothermic risk).
Segregation:
Do NOT mix with oxidizing agents (Nitric acid, Peroxides) or strong bases (Sodium Hydroxide), as this may cause rapid heating or gas evolution.
Segregate based on the solvent (Halogenated vs. Non-Halogenated).[8]
Container: Use a standard solvent carboy (HDPE or Stainless Steel).
Critical: Leave 10% headspace to allow for vapor expansion.
Labeling:
List all solvents (e.g., "Methanol 90%, 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid 10%").
Mark "Acidic Organic Waste."
Protocol C: Spill Cleanup (Immediate Response)
Isolate: Evacuate the immediate area (10-foot radius).
PPE: Don N95 respirator, goggles, and double nitrile gloves.
Containment:
If Solid: Cover the spill with a damp paper towel to prevent dust dispersion. Scoop carefully into a waste jar.
If Liquid: Surround with absorbent boom or vermiculite.[5]
Decontamination: Scrub the surface with a dilute sodium bicarbonate solution (5% NaHCO₃) to neutralize any residual acid, followed by a water rinse. Test surface pH to ensure neutrality (pH 6-8).
Regulatory & Compliance Context
EPA Waste Codes:
If the waste solution has a pH ≤ 2, it must be coded D002 (Corrosivity).[6][7]
If dissolved in ignitable solvents (Flash point < 60°C), it must be coded D001 (Ignitability).[6][7]
If pure solid, it is generally Non-RCRA Regulated , but institutional policy should default to "Hazardous Chemical Waste" due to pharmacological activity.
Sewer Disposal:Strictly Prohibited. The cyclohexane ring structure is resistant to rapid biodegradation, and the amide functionality can persist in aquatic environments.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[9] National Academies Press.[10] [Link]
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]
PubChem. (n.d.). Compound Summary: Cyclohexanecarboxylic acid derivatives. National Library of Medicine. [Link]
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[11] [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal Protective Equipment & Operational Handling for 2-Isobutylcarbamoyl-cyclohexanecarboxylic Acid
CAS: 544697-94-1
Role: Senior Application Scientist
Strategic Overview & Chemical Context
2-Isobutylcarbamoyl-cyclohexanecarboxylic acid (CAS: 544697-94-1) is a specialized organic intermediate, structurally significant in the synthesis and impurity profiling of phenylalanine-derivative hypoglycemic agents, such as Nateglinide . As a functionalized cyclohexane ring featuring both a carboxylic acid and an isobutyl-amide moiety, it presents specific handling challenges related to its physical state (typically a crystalline solid) and its chemical reactivity (acidity and amide stability).
This guide moves beyond generic safety data sheets (SDS). It provides a logistical framework for researchers handling this compound in drug development workflows, ensuring data integrity and personnel safety.
Risk Assessment & Hazard Identification
While classified as a GHS Category 2 Skin/Eye Irritant , the specific danger of this compound lies in its potential for sensitization and respiratory tract irritation during solid-phase handling.
Causes serious eye irritation.[1][3][4][5] High risk of corneal abrasion from dust.
STOT - Single Exposure
H335
Warning
May cause respiratory irritation.[3][4] Dust inhalation is the primary exposure vector.
Critical Insight: Unlike simple carboxylic acids, the amide functionality increases the compound's hydrogen-bonding potential, often leading to "sticky" electrostatic properties in the solid state. This makes static discharge and powder dispersal a significant containment challenge during weighing.
Personal Protective Equipment (PPE) Matrix
Select PPE based not just on the chemical, but on the solvent system you intend to use (e.g., Methanol, Ethyl Acetate).
Protective Barrier Selection
PPE Category
Recommendation
Technical Justification
Hand Protection (Solid)
Nitrile (Double Gloved)
Thickness: >0.11 mm. Nitrile provides excellent resistance to the solid acid. Double gloving allows the outer pair to be discarded immediately upon contamination without exposing skin.
Hand Protection (Solution)
Nitrile vs. Laminate
If dissolved in Dichloromethane (DCM) , use Silver Shield/Laminate gloves (Nitrile degrades rapidly). For Methanol/Ethanol , standard Nitrile is sufficient.
Respiratory
N95 or P100
Minimum: N95 disposable respirator for minor weighing (<1g). Recommended: Half-face respirator with P100 cartridges for bulk handling (>10g) to prevent inhalation of fine particulates.
Eye Protection
Chemical Goggles
Safety glasses are insufficient due to the fine particle size of the powder, which can bypass side shields. Goggles provide a sealed environment.
Body Defense
Lab Coat (Cotton/Poly)
Standard Tyvek sleeves are recommended if handling large quantities to prevent dust accumulation on forearms.
Operational Handling Protocol
This workflow is designed to minimize static buildup and aerosolization.
Phase 1: Preparation & Weighing
Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
Static Control: Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer. The amide moiety contributes to high static retention.
Phase 2: Solubilization & Transfer
Solvent Choice: The compound is soluble in polar organic solvents (DMSO, Methanol) and moderately soluble in Ethyl Acetate.
Exothermic Note: Dissolution in basic media (e.g., NaOH, NaHCO3) will be exothermic as the carboxylic acid deprotonates. Add solid slowly to the base solution, not the reverse.
Phase 3: Reaction Setup
Inert Atmosphere: While not strictly pyrophoric, keeping the reaction under Nitrogen/Argon is standard practice to prevent moisture absorption, which can hydrolyze the amide bond over time or alter stoichiometry.
Visual Workflow: Safe Handling Logic
The following diagram outlines the decision logic for handling this compound, integrating safety checks at every transition point.
Figure 1: Operational logic flow for handling 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid, emphasizing static control and PPE checkpoints.
Emergency Response & Waste Disposal
Spill Management
Dry Spill: Do not sweep. Sweeping generates dust. Use a HEPA-filtered vacuum or wet the powder slightly with an inert solvent (like heptane) before wiping with absorbent pads.
Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.
Disposal Streams
Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in Hazardous Solid Waste (labeled "Irritant Organic Solid").
Liquid Waste:
If dissolved in non-halogenated solvents (MeOH, EtOH): Organic Solvents (Non-Halogenated) .
If dissolved in DCM/Chloroform: Halogenated Waste .
Crucial: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste container.
References
Sigma-Aldrich. Safety Data Sheet: 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid (CAS 544697-94-1). Retrieved from .
BLD Pharm. Product Safety Summary: 2-(Isobutylcarbamoyl)cyclohexanecarboxylic acid.[6] Retrieved from .
PubChem. Compound Summary: Cyclohexanecarboxylic acid derivatives & Safety Data. National Library of Medicine. Retrieved from .
United Nations.Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Ninth Revised Edition.